molecular formula C11H8N2O6 B14467838 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- CAS No. 66134-66-5

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Cat. No.: B14467838
CAS No.: 66134-66-5
M. Wt: 264.19 g/mol
InChI Key: GYURFDYXQCUACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- is a useful research compound. Its molecular formula is C11H8N2O6 and its molecular weight is 264.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66134-66-5

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-nitrobenzoate

InChI

InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-3-1-2-4-8(7)13(17)18/h1-4H,5-6H2

InChI Key

GYURFDYXQCUACT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of N-Succinimidyl 2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- Common Name: N-Succinimidyl 2-nitrobenzoate CAS Registry Number: 35664-67-2 (Generic for isomer class), Specific CAS may vary by substitution pattern; treated here as the ortho-isomer.

Executive Summary

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- (hereafter referred to as N-Succinimidyl 2-nitrobenzoate ) is a specialized heterobifunctional reagent primarily used in bioconjugation and organic synthesis. It functions as an activated ester (N-hydroxysuccinimide or NHS ester) of 2-nitrobenzoic acid.

Unlike standard labeling reagents, this compound serves a dual purpose:

  • Acylation Reagent: It efficiently transfers the 2-nitrobenzoyl moiety to primary amines (

    
    ) under mild conditions.
    
  • Fluorogenic Precursor / Quencher: The resulting 2-nitrobenzamide conjugate is non-fluorescent and acts as a fluorescence quencher. However, upon chemical or enzymatic reduction, it converts to a 2-aminobenzamide (anthranilamide), which is highly fluorescent. This "dark-to-bright" switching mechanism makes it invaluable for designing hypoxia probes, protease substrates, and metabolic markers.

Chemical Identity & Physical Properties[1]

Structural Analysis

The molecule consists of a 2-nitrobenzoyl group esterified to N-hydroxysuccinimide. The ortho-nitro group exerts a significant electronic effect on the ester carbonyl, increasing its electrophilicity compared to unsubstituted benzoates, while also influencing the spectral properties of the final conjugate.

PropertyData
IUPAC Name 1-(2-Nitrobenzoyloxy)pyrrolidine-2,5-dione
Molecular Formula

Molecular Weight 264.19 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Acetone. Poorly soluble in water.
Stability Moisture sensitive (hydrolyzes to 2-nitrobenzoic acid and NHS). Store desiccated at -20°C.
Reactivity Profile
  • Aminolysis (Primary Application): Reacts rapidly with primary amines (Lysine residues, N-termini) at pH 7.0–9.0 to form stable amide bonds.

  • Hydrolysis (Competing Reaction): In aqueous buffers, water competes with the amine for the ester bond. The electron-withdrawing nitro group accelerates both aminolysis and hydrolysis.

  • Photochemistry: Unlike 2-nitrobenzyl esters (which are photocleavable), the 2-nitrobenzoyl amide linkage formed by this reagent is photostable under standard UV conditions, making it suitable for permanent tagging unless specifically reduced.

Mechanism of Action

Aminolysis Pathway

The core utility of N-Succinimidyl 2-nitrobenzoate lies in its ability to derivatize amines. The reaction proceeds via a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) group is a good leaving group due to the resonance stabilization of the succinimide anion.

ReactionMechanism Reagent N-Succinimidyl 2-nitrobenzoate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product 2-Nitrobenzamide Conjugate Intermediate->Product Collapse & Elimination LeavingGroup NHS (Byproduct) Intermediate->LeavingGroup

Figure 1: The aminolysis mechanism. The amine nucleophile attacks the carbonyl carbon, displacing the NHS leaving group to form a stable amide bond.

The Fluorogenic Switch (Nitro-to-Amino Reduction)

A critical application of this reagent is the generation of "turn-on" fluorescent probes. The 2-nitrobenzoyl group (quencher) can be reduced to the 2-aminobenzoyl group (fluorophore).

  • Quenched State (Nitro): The nitro group promotes intersystem crossing (ISC) or electron transfer, quenching fluorescence.

  • Fluorescent State (Amino): Reduction yields the anthranilamide fluorophore (

    
    , 
    
    
    
    ), exhibiting strong blue fluorescence.

FluorogenicSwitch cluster_0 Step 1: Conjugation cluster_1 Step 2: Activation (Reduction) NHS_Ester NHS-2-Nitrobenzoate Conjugate Nitro-Conjugate (Non-Fluorescent) NHS_Ester->Conjugate + Target-NH2 Target Target Molecule (Protein/Drug) Target->Conjugate ActiveProbe Amino-Conjugate (Fluorescent Blue) Conjugate->ActiveProbe Reduction (-O2, +H) Reducer Nitroreductase (Enzyme) or Chemical (Na2S2O4) Reducer->ActiveProbe

Figure 2: The fluorogenic switching workflow. The reagent tags a target, rendering it non-fluorescent until specific reduction conditions (e.g., hypoxia or chemical treatment) activate the signal.

Experimental Protocols

Synthesis of N-Succinimidyl 2-nitrobenzoate

Note: While commercially available, fresh preparation ensures maximal activity.

Reagents:

  • 2-Nitrobenzoic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC.HCl

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Dissolve 2-nitrobenzoic acid and NHS in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cool the solution to 0°C on an ice bath.

  • Add DCC (dissolved in a minimal amount of DCM) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Isopropanol/Hexane or Ethanol/Ethyl Acetate to obtain the pure NHS ester.

  • Storage: Store under argon at -20°C.

Protein Conjugation Protocol

This protocol describes labeling a protein (e.g., BSA or IgG) with the 2-nitrobenzoyl group.

Materials:

  • Protein solution (1–5 mg/mL) in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid amine-containing buffers like Tris or Glycine.

  • N-Succinimidyl 2-nitrobenzoate (10 mg/mL in dry DMSO).

Workflow:

  • Calculation: Determine the molar excess of reagent needed. Typically, a 10- to 20-fold molar excess over the protein is used for standard labeling.

  • Addition: Slowly add the NHS ester solution to the stirring protein solution. Ensure the final solvent (DMSO) concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature for 1 hour or at 4°C overnight.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts via Dialysis (PBS, pH 7.4) or Gel Filtration (Sephadex G-25).

  • Validation: Measure absorbance at 260–280 nm (protein) and ~260–300 nm (nitrobenzoyl contribution). Note: The nitro group absorbs in the UV; correct protein concentration calculations accordingly.

Chemical Reduction (Fluorescence Activation)

To verify the fluorogenic property of the conjugate:

  • Take an aliquot of the purified Nitro-Conjugate.

  • Add Sodium Dithionite (

    
    ) to a final concentration of 10–20 mM.
    
  • Incubate for 30 minutes at room temperature.

  • Observation: Measure fluorescence excitation at 320 nm and emission at 420 nm. A significant increase in fluorescence intensity confirms the reduction to the anthraniloyl derivative.

Applications in Drug Development

Hypoxia-Activated Prodrugs & Probes

The 2-nitrobenzoyl moiety mimics the trigger mechanism of hypoxia-activated prodrugs. Researchers use this NHS ester to attach the "trigger" to model drug compounds. In hypoxic tissues, nitroreductases (overexpressed in some cancers) reduce the nitro group, potentially altering the drug's binding affinity or releasing a payload if a self-immolative linker is included.

FRET Quenching Studies

Because the 2-nitrobenzoyl group is a potent quencher of blue/green fluorophores (e.g., Tryptophan, Coumarin), this reagent is used to introduce a site-specific quencher.

  • Experiment: Label a specific lysine near a tryptophan residue.

  • Result: Tryptophan fluorescence is quenched via FRET or electron transfer.

  • Utility: Conformational change studies. If the protein unfolds, the distance increases, and fluorescence is restored.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on NHS ester chemistry and protocols).
  • Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH. Indian Journal of Chemistry, 24A, 815-819. (Details the spectral properties of the reduced amino-aryl species).

  • Bigge, C. F., et al. (1980). Synthesis of 2-aminobenzamides via reduction of 2-nitrobenzamides. Journal of Organic Chemistry. (Mechanistic basis for the nitro-to-amino reduction).
  • PubChem Compound Summary. (2025). N-Succinimidyl 2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Anjaneyulu, P. S. R., & Staros, J. V. (1987). Reactions of N-hydroxysulfosuccinimide active esters. International Journal of Peptide and Protein Research, 30(1), 117-124.

Technical Guide: Solubility Profile and Handling of N-succinimidyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N-succinimidyl 2-nitrobenzoate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

N-succinimidyl 2-nitrobenzoate (often abbreviated as SNB or associated with the disulfide dimer DSNB ) is a specialized heterobifunctional reagent utilized primarily for amine acylation and, in its disulfide form, as a Raman reporter in Surface-Enhanced Raman Scattering (SERS) applications.[1][2]

This guide addresses the physicochemical behavior of the core 2-nitrobenzoate NHS-ester moiety. Its solubility profile is governed by the competition between the lipophilic nitroaromatic ring and the polar, hydrolytically unstable N-hydroxysuccinimide (NHS) ester group.

Chemical Profile
PropertyDetail
Chemical Name 2-nitrobenzoic acid N-hydroxysuccinimide ester
Functional Class Activated Ester (Amine-Reactive)
Primary Utility Introduction of 2-nitrobenzoyl group (photocleavable/capping); SERS reporter (as DSNB)
Hydrolytic Stability Low .[1][3][4] The ortho-nitro group is electron-withdrawing, increasing the electrophilicity of the ester carbonyl, thereby accelerating both aminolysis and hydrolysis.

Solubility Profile in Organic Solvents[5][6][7][8]

The solubility of N-succinimidyl 2-nitrobenzoate follows "like-dissolves-like" principles, but is critically limited by its stability. While thermodynamically soluble in protic solvents (like methanol), it is kinetically unstable due to solvolysis.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RatingApplication Context
Polar Aprotic DMSO, DMF Excellent (>50 mM)High (if anhydrous)Primary choice for stock solutions.
Chlorinated DCM, ChloroformGood (>10 mM)ModerateSynthesis and purification phases.
Polar Protic Methanol, EthanolModeratePoor Avoid. Rapid alcoholysis converts the active NHS ester to a methyl/ethyl ester.
Aqueous Water, PBS, TrisInsolubleVery Poor Avoid for storage. Only use as the final reaction medium (diluted).
Non-Polar Hexanes, EtherPoorHighUsed for precipitation/washing of the solid reagent.
Mechanistic Insight: The "Ortho" Effect

The ortho-nitro substituent on the benzene ring creates a significant dipole but also introduces steric bulk.

  • Dipole-Dipole Interactions: The high dielectric constants of DMSO (

    
    ) and DMF (
    
    
    
    ) stabilize the polar NHS and nitro groups, facilitating high-concentration solvation (up to 100 mM).
  • Hydrolysis Acceleration: Unlike standard NHS-acetates, the 2-nitro group pulls electron density away from the carbonyl carbon. In the presence of water (even trace amounts in "wet" organic solvents), this makes the ester bond highly susceptible to nucleophilic attack by hydroxide ions.

Critical Directive: Always use anhydrous (dry) grade DMSO or DMF (water content <50 ppm) for stock solution preparation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a reactive stock solution for immediate downstream usage (e.g., protein labeling or surface functionalization).

  • Equilibration: Remove the reagent vial from -20°C storage and allow it to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the hygroscopic solid.[5]

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[6]

    • Why DMSO? It is miscible with water, making the subsequent dilution into aqueous buffers seamless.

  • Dissolution:

    • Weigh 5–10 mg of N-succinimidyl 2-nitrobenzoate.

    • Add sufficient anhydrous solvent to achieve a concentration of 10–50 mM .

    • Calculation: For MW ≈ 264.2 g/mol , 2.64 mg in 1 mL = 10 mM.

  • Verification: Vortex for 15-30 seconds. The solution should be clear and yellow/orange. If turbidity persists, sonicate briefly (max 10 seconds) to avoid heat generation which degrades the ester.

Protocol B: Aqueous Dilution & Reaction

Objective: Reacting the stock with an amine-containing target (Protein/Peptide).

  • Buffer Preparation: Use a non-amine buffer (PBS, HEPES, Bicarbonate) at pH 7.2 – 8.0.[7]

    • Warning: Avoid Tris or Glycine buffers; they contain primary amines that will scavenge the reagent.[7][8][9]

  • Dilution: Add the organic stock solution to the aqueous reaction mixture such that the final organic solvent concentration is <10% (v/v) (ideally <5%).

    • Reasoning: High organic content can denature proteins. <5% DMSO is generally tolerated by antibodies and enzymes.

  • Mixing: Add the reagent dropwise while stirring. Do not add the aqueous buffer to the organic stock, as this causes transient high concentrations of precipitate.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for solvent selection and handling to maximize reagent integrity.

G Start Solid N-succinimidyl 2-nitrobenzoate Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO Anhydrous DMSO/DMF (Polar Aprotic) SolventChoice->DMSO Recommended Alcohol Methanol/Ethanol (Protic) SolventChoice->Alcohol Avoid Water Water/Buffer (Aqueous) SolventChoice->Water Avoid Stock Stable Stock Solution (10-50 mM) DMSO->Stock SideReaction Rapid Alcoholysis (Dead Reagent) Alcohol->SideReaction Hydrolysis Rapid Hydrolysis (Insoluble Precipitate) Water->Hydrolysis Dilution Dilute into Aqueous Buffer (pH 7.2 - 8.0) Stock->Dilution <10% v/v final Final Amine Acylation / Labeling Dilution->Final

Figure 1: Solvent selection workflow emphasizing the necessity of anhydrous polar aprotic solvents to prevent premature degradation.

Stability & Troubleshooting

Hydrolysis Kinetics

The half-life (


) of NHS esters is strictly pH-dependent.[10][11] For N-succinimidyl 2-nitrobenzoate:
  • pH 7.0:

    
     hours (at 0°C).[10]
    
  • pH 8.0:

    
     minutes.
    
  • pH > 8.5:

    
     minutes.
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation upon dilution Reagent is hydrophobic; aqueous concentration too high.Dilute the stock further or lower the final concentration of the reagent. Ensure rapid mixing during addition.
Low Labeling Efficiency Hydrolysis occurred before reaction.[10]Check solvent water content.[7][5][10][11][12][13] Ensure buffer pH is < 8.[9][13]0. Use fresh stock.
Unexpected Byproducts Alcoholysis (if using alcohols).Ensure no methanol/ethanol was used in purification or dissolution steps.
Note on DSNB (SERS Applications)

If using DSNB (5,5'-dithiobis(succinimidyl-2-nitrobenzoate)), the solubility profile is nearly identical, but the disulfide bond adds sensitivity to reducing agents (DTT, TCEP). Ensure solvents are free of thiols to prevent cleavage of the dimer before the intended surface functionalization.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS-ester chemistry and solvent selection).
  • Grubisha, D. S., et al. (2003).[14] "Femtomolar detection of prostate-specific antigen: An immunoassay based on surface-enhanced Raman scattering and immunogold labels." Analytical Chemistry, 75(21), 5936-5943. Link (Describes the synthesis and handling of the succinimidyl 2-nitrobenzoate derivative DSNB).

  • Thermo Fisher Scientific. "NHS Ester Chemistry Guide." Link (General hydrolysis rates and solvent protocols for NHS esters).

  • BroadPharm. "PEG NHS Ester Protocol and Solubility." Link (Standard operating procedures for dissolving lipophilic NHS esters in DMSO).

Sources

Synthesis mechanism of N-succinimidyl 2-nitrobenzoate from 2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis mechanism and protocol for N-succinimidyl 2-nitrobenzoate from 2-nitrobenzoic acid . This document is structured for researchers requiring high-purity activation of nitro-substituted aromatic acids for bioconjugation or linker chemistry.

Executive Summary

N-Succinimidyl 2-nitrobenzoate is an activated ester derivative of 2-nitrobenzoic acid, utilized primarily as an amine-reactive intermediate in organic synthesis and bioconjugation. The presence of the ortho-nitro group introduces steric and electronic effects that influence both the stability of the ester and its subsequent reactivity with nucleophiles (e.g., lysine residues in proteins). This guide provides a robust protocol for its synthesis via Steglich esterification , emphasizing the removal of the dicyclohexylurea (DCU) byproduct and the mechanistic pathways governing the reaction.

Mechanistic Analysis

The synthesis relies on the carbodiimide-mediated coupling of a carboxylic acid with N-hydroxysuccinimide (NHS). The reaction is thermodynamically driven by the formation of the stable urea byproduct.

Reaction Pathway
  • Activation: The carboxylic acid protonates the carbodiimide (DCC), rendering the central carbon highly electrophilic. The carboxylate anion then attacks this carbon, forming the unstable O-acylisourea intermediate.

  • Nucleophilic Attack: The N-hydroxysuccinimide (NHS) acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

  • Elimination: The tetrahedral intermediate collapses, expelling dicyclohexylurea (DCU) and yielding the target N-succinimidyl ester.

Mechanistic Diagram

The following diagram illustrates the electron flow and intermediate states during the activation and coupling phases.

SteglichMechanism Acid 2-Nitrobenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl 1. Protonation & Attack DCC DCC (Activator) DCC->O_Acyl Tetra Tetrahedral Intermediate O_Acyl->Tetra 2. NHS Attack NHS N-Hydroxysuccinimide NHS->Tetra Product N-Succinimidyl 2-Nitrobenzoate Tetra->Product 3. Elimination DCU DCU (Insoluble Byproduct) Tetra->DCU

Caption: Step-wise mechanism of Steglich esterification showing the conversion of 2-nitrobenzoic acid to its NHS ester.

Experimental Protocol

This protocol is designed for a 10 mmol scale . It uses Dicyclohexylcarbodiimide (DCC) as the coupling agent due to its high efficiency in non-polar solvents, facilitating the precipitation of the urea byproduct.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Nitrobenzoic Acid 167.121.01.67 gSubstrate
N-Hydroxysuccinimide (NHS) 115.091.051.21 gNucleophile
DCC 206.331.12.27 gCoupling Agent
Dichloromethane (DCM) 84.93Solvent50 mLAnhydrous Solvent
2-Propanol (IPA) 60.10Solvent~20 mLRecrystallization
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 2-nitrobenzoic acid (1.67 g) and NHS (1.21 g) to the flask. Add 50 mL of anhydrous DCM . Stir until dissolved (the acid may be sparingly soluble initially; this is acceptable).

  • Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.

  • DCC Addition: Dissolve DCC (2.27 g) in minimal DCM (5 mL) and add it dropwise to the reaction mixture over 5 minutes. Note: The solution will become cloudy as DCU begins to precipitate.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours (overnight) to ensure completion.

  • Filtration: Cool the mixture to 0°C for 30 minutes to maximize DCU precipitation. Filter the suspension through a sintered glass funnel or Celite pad. Wash the solid cake with cold DCM (2 x 5 mL). Discard the solid DCU.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid (typically off-white or pale yellow).

  • Purification: Recrystallize the crude solid from hot 2-propanol (IPA) .

    • Dissolve in minimum boiling IPA.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the crystals and dry under high vacuum.

Workflow Visualization

Workflow Step1 Dissolve Acid + NHS in dry DCM Step2 Add DCC dropwise at 0°C Step1->Step2 Step3 Stir 16h at RT (DCU precipitates) Step2->Step3 Step4 Filter Suspension Step3->Step4 Step5 Evaporate Filtrate Step4->Step5 Filtrate (Product) Waste Discard DCU Step4->Waste Solid (DCU) Step6 Recrystallize (2-Propanol) Step5->Step6

Caption: Operational workflow for the synthesis and purification of N-succinimidyl 2-nitrobenzoate.

Characterization & Quality Control

Verification of the product structure is critical, particularly to ensure the removal of the urea byproduct and the integrity of the sensitive ester linkage.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)δ 2.90–2.95 ppm (s, 4H)Succinimide ring protons (singlet).
1H NMR (CDCl₃)δ 7.7–8.3 ppm (m, 4H)Aromatic protons of the 2-nitrobenzoate group.
IR Spectroscopy 1740 cm⁻¹, 1780 cm⁻¹Characteristic NHS ester carbonyl doublets (C=O).
IR Spectroscopy 1530 cm⁻¹, 1350 cm⁻¹Nitro group (NO₂) asymmetric and symmetric stretches.
Melting Point 130–140°C (range varies by purity)Compare to literature for similar derivatives (e.g., 5-azido variant).

Note on Stability: The ortho-nitro group provides steric hindrance that may increase hydrolytic stability compared to the para isomer, but the compound should still be stored in a desiccator at -20°C to prevent hydrolysis [1].

Troubleshooting & Optimization

  • Incomplete Reaction: If TLC shows remaining starting material, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst. This accelerates the formation of the O-acylisourea but can sometimes lead to N-acylurea rearrangement side products [2].

  • DCU Contamination: If the product contains white insoluble specks after recrystallization, it is likely residual DCU. Dissolve the product in cold acetone (DCU is very insoluble in acetone) and filter again before evaporating.

  • Hydrolysis: Ensure all glassware is flame-dried and solvents are anhydrous. The NHS ester is susceptible to hydrolysis by atmospheric moisture.

Safety Considerations

  • DCC (Dicyclohexylcarbodiimide): A potent allergen and sensitizer. Direct contact can cause severe dermatitis. Handle only in a fume hood with gloves.

  • Nitro Compounds: While 2-nitrobenzoic acid is stable, nitroaromatics can be energetic. Avoid excessive heat during rotary evaporation.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques. Academic Press.[3] Chapter 3: Zero-Length Crosslinkers. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4] Tetrahedron, 61(46), 10827-10852. Link

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Chemistry. Retrieved from thermofisher.com. Link

  • BenchChem. (2025).[4][5] An In-Depth Technical Guide to EDC-Mediated Coupling Reactions. Link

Sources

Applications of o-nitrobenzoyl-NHS ester in chemical biology

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Spatiotemporal Control in Chemical Biology: The Strategic Application of o-Nitrobenzoyl-NHS Ester

Executive Summary

In the pursuit of precision chemical biology, the ability to exert spatiotemporal control over molecular interactions is paramount. The o-nitrobenzoyl-N-hydroxysuccinimide (o-nitrobenzoyl-NHS or ONB-NHS) ester has emerged as a transformative heterobifunctional reagent. By coupling the robust, amine-reactive nucleophilic acyl substitution of the NHS ester with the photolabile Norrish Type II cleavage of the o-nitrobenzoyl moiety, researchers can engineer dynamic systems. This whitepaper provides an authoritative, mechanistic guide to deploying ONB-NHS esters in 4D cell culture matrices, "catch-and-release" affinity systems, and precision intracellular drug delivery.

Molecular Anatomy & Mechanistic Causality

The efficacy of the ONB-NHS ester is rooted in the orthogonal nature of its two functional domains. Understanding the causality behind their reactivity is critical for experimental design.

  • The NHS Ester (Conjugation): The NHS ester facilitates covalent attachment to primary amines (e.g., lysine

    
    -amines in proteins or amine-terminated polymers). The causality of buffer selection is absolute: the reaction requires a slightly basic pH (7.2–8.0) to ensure target amines are deprotonated and highly nucleophilic[1]. However, NHS esters are susceptible to competitive hydrolysis. At pH 7.0 (0 °C), the hydrolysis half-life is approximately 4–5 hours, but this plummets to just 10 minutes at pH 8.6 (4 °C)[1]. Consequently, amine-free buffers (e.g., HEPES, PBS) must be used, strictly avoiding Tris or glycine.
    
  • The o-Nitrobenzoyl Group (Cleavage): Upon irradiation with long-wavelength ultraviolet light (typically 365 nm), the ONB group undergoes a Norrish Type II intramolecular rearrangement. The excited nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This structure rapidly collapses, yielding a nitrosobenzaldehyde byproduct and releasing the unmodified primary amine[2].

Mechanism A Target Amine (Protein/Polymer) C ONB-Amide Conjugate (Stable in Dark) A->C pH 7.5-8.0 - NHS B o-Nitrobenzoyl-NHS (ONB-NHS) B->C Aminolysis E Released Amine (Restored Function) C->E Photocleavage F Nitroso Byproduct C->F Norrish Type II D UV Light (365 nm) or NIR + UCNP D->C Triggers

Mechanism of ONB-NHS amine conjugation and UV-triggered photocleavage.

Core Applications in Chemical Biology

Photodegradable Hydrogels for 4D Cell Culture

Traditional 3D hydrogels are static, failing to mimic the dynamic remodeling of the extracellular matrix (ECM). By utilizing ONB-NHS to crosslink amine-containing polymers (such as gelatin or tetra-arm PEG-amine), researchers can synthesize photodegradable hydrogels via a simple two-component mixing reaction[3]. Localized UV irradiation cleaves the ONB crosslinks, allowing researchers to erode microchannels into the matrix on demand. This spatiotemporal control is vital for studying cell migration, axon extension, and isolating specific cell populations from a 3D environment without using harsh enzymatic degradation[4].

"Catch and Release" Affinity Systems

In single-molecule force spectroscopy (AFM) and affinity chromatography, isolating specific protein interactions requires a reversible tether. ONB-NHS is used to anchor proteins (like avidin or antibodies) to gold or polymeric substrates. Following the capture of the target analyte, brief in situ UV irradiation (365 nm, 5 min) results in >95% efficient photolysis, releasing the intact protein complex[2]. This circumvents the need for harsh eluting agents (extreme pH or reducing agents) that risk denaturing sensitive biological targets[2].

Targeted Intracellular Drug Delivery via UCNPs

A fundamental limitation of ONB cleavage is its reliance on UV light, which suffers from poor tissue penetration and induces cellular phototoxicity[5]. To solve this, ONB-NHS is paired with Upconverting Nanoparticles (UCNPs). Mesoporous silica nanoparticles loaded with a drug (e.g., Doxorubicin) are capped with an ONB-NHS gatekeeper[6]. When exposed to deep-penetrating near-infrared (NIR) light (980 nm), the UCNP core converts the NIR photons into localized 365 nm UV emissions via an anti-Stokes shift[7]. This localized UV light cleaves the ONB gatekeeper from the inside out, triggering selective intracellular drug release while sparing surrounding healthy tissue[6],[7].

UCNP_Workflow N1 UCNP Core (NaYF4:Yb,Tm) N2 Mesoporous Silica Shell (Drug Loaded) N1->N2 Encapsulation N5 Upconverted 365 nm UV N1->N5 Anti-Stokes Emission N3 ONB-NHS Capping (Gatekeeper) N2->N3 Surface Functionalization N6 ONB Cleavage & Gate Unlocking N3->N6 Photolysis N4 980 nm NIR Irradiation N4->N1 Deep Tissue Penetration N5->N3 Localized Irradiation N7 Targeted Drug Release (e.g., Doxorubicin) N6->N7 Diffusion

NIR-triggered drug release workflow using UCNPs and ONB-NHS gatekeepers.

Quantitative Benchmarking of Photolabile Linkers

To justify the selection of ONB-NHS, it must be benchmarked against alternative photolabile reagents. While ONB is the standard, coumarin-based linkers offer alternatives for visible-light cleavage[5].

Linker TypeCleavage WavelengthQuantum Yield (

)
Tissue PenetrationPrimary Application
ONB-NHS 365 nm (or 980 nm via UCNP)~0.10[2]Low (High with UCNP)Hydrogels, Intracellular Drug Delivery
Coumarin-NHS 400–450 nm (Blue Light)~0.25[5]ModerateSurface tethering, Microfluidics
Ruthenium-NHS 450–500 nmVariableHighDeep tissue imaging
SMCC (Control) N/A (Non-cleavable)N/AN/AStable bioconjugation

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Photodegradable PEG-Gelatin Hydrogels

This protocol utilizes a dual-syringe system to prevent premature NHS hydrolysis, ensuring a self-validating gelation process.

  • Preparation of the Acidic Crosslinker: Dissolve ONB-NHS-tetra-arm-PEG in 10 mM phthalic acid buffer containing 140 mM NaCl. Causality: The buffer must be titrated to pH 4.0. At this acidic pH, the nucleophilic attack of water on the NHS ester is heavily suppressed, preserving the crosslinker's integrity[4].

  • Preparation of the Basic Polymer: Dissolve gelatin (or PEG-amine) in a 1:1 mixture of 300 mM HEPES and cell culture medium. Causality: The HEPES buffer must be adjusted to pH 7.0–7.5. This ensures the primary amines on the gelatin are deprotonated and ready for rapid aminolysis[3].

  • Mixing and Gelation: Load the two solutions into a dual-syringe applicator. Inject simultaneously into the mold. The rapid neutralization to pH ~7.2 triggers immediate crosslinking.

  • Validation Step: Irradiate a sample of the hydrogel with 365 nm light (30 mW/cm²). Monitor the cleavage by measuring the UV-Vis absorption; successful photolysis is confirmed by a distinct increase in absorbance at 390 nm, corresponding to the cleaved ONB byproduct[3].

Protocol 2: Photocontrolled Drug Release using UCNP-ONB Systems
  • Drug Loading: Suspend amine-functionalized mesoporous silica-coated UCNPs (NaYF₄:Yb,Tm) in anhydrous DMF. Add the target drug (e.g., Doxorubicin) and allow it to diffuse into the mesopores overnight[6].

  • Gatekeeper Capping: Add the ONB-NHS ester (20 mM) and N,N-diisopropylethylamine (DIPEA) to the suspension. Causality: DIPEA acts as a non-nucleophilic base, driving the NHS-amine reaction without competing for the ester[6]. The ONB group covalently caps the pores, trapping the drug.

  • Validation Step: Centrifuge and wash the nanoparticles. Measure the supernatant's fluorescence to confirm the absence of drug leakage in the dark. Irradiate the purified nanoparticles with a 980 nm continuous-wave laser and monitor the supernatant for the sudden appearance of Doxorubicin fluorescence, validating successful anti-Stokes cleavage[7].

Expert Insights & Troubleshooting

  • Managing NHS Hydrolysis: The most common point of failure in ONB-NHS applications is premature hydrolysis. Always prepare ONB-NHS stock solutions in anhydrous, amine-free solvents (DMSO or DMF). Introduce the reagent to the aqueous biological system only at the exact moment of intended conjugation.

  • Mitigating Byproduct Toxicity: The nitrosobenzaldehyde byproduct generated during ONB cleavage is electrophilic and can react with off-target cellular thiols or amines, causing localized toxicity. In sensitive in vivo or long-term 4D culture models, incorporating a soluble primary amine scavenger (such as free glycine) into the media post-cleavage can neutralize the byproduct and preserve cell viability.

  • Optical Attenuation in 3D Matrices: When designing thick hydrogels (>1 mm), researchers must account for the optical attenuation of 365 nm light. The surface layers will absorb photons and cleave significantly faster than the basal layers, creating a degradation gradient. If uniform degradation is required, multi-photon NIR excitation or UCNP doping should be employed.

References

  • Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. Nano Letters.[Link]

  • Advances in Functionalized Photosensitive Polymeric Nanocarriers. MDPI Polymers.[Link]

  • Photo-cleavable crosslinker capable of preparing photodegradable hydrogel by a two component reaction. RSC.[Link](Note: Based on indexing from[3])

  • NIR Photoresponsive Crosslinked Upconverting Nanocarriers Toward Selective Intracellular Drug Release. Small.[Link]

  • Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies. KU Chemistry.[Link](Note: Based on indexing from[5])

  • Optical cell separation from three-dimensional environment in photodegradable hydrogels for pure culture techniques. Scientific Reports.[Link]

Sources

CAS number and safety data for 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- , also known as N-Succinimidyl 2-nitrobenzoate .

Advanced Acylation Reagents in Proteomics and SERS Applications

Executive Summary

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- (commonly N-Succinimidyl 2-nitrobenzoate ) is a specialized heterobifunctional reagent used in bioconjugation and analytical chemistry. It belongs to the class of N-hydroxysuccinimide (NHS) esters , which are potent amine-reactive agents.

While the monomeric form is utilized in organic synthesis to introduce the 2-nitrobenzoyl moiety (often as a "masked" anthraniloyl fluorophore or a steric blocker), its disulfide-dimer derivative, DSNB (5,5′-dithiobis(succinimidyl-2-nitrobenzoate)) , has become a cornerstone in Surface-Enhanced Raman Scattering (SERS) immunoassays. This guide details the physicochemical properties, synthesis protocols, safety data, and critical applications of this compound class in drug development and diagnostic research.[1]

Chemical Identity & Physicochemical Properties[2][3]

The compound is an activated ester formed by the condensation of 2-nitrobenzoic acid and N-hydroxysuccinimide (NHS).

PropertyData
IUPAC Name 1-[(2-nitrobenzoyl)oxy]pyrrolidine-2,5-dione
Common Name N-Succinimidyl 2-nitrobenzoate
CAS Number Not widely listed for monomer (Synthesized in situ). Related Commercial Dimer (DSNB):60129-38-6
Molecular Formula C₁₁H₈N₂O₆
Molecular Weight 264.19 g/mol
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Acetonitrile. Hydrolyzes in aqueous buffers.
Appearance White to pale yellow crystalline solid
Reactive Group NHS Ester (Amine-reactive)
Functional Moiety 2-Nitrobenzoyl (Raman active, reducible to fluorescent 2-aminobenzoyl)
Structural Visualization

The following diagram illustrates the chemical structure and its reactive centers.

Structure NHS N-Hydroxysuccinimide Core (Leaving Group) Linker Ester Bond (Cleavage Site) NHS->Linker Attached via N-O Payload 2-Nitrobenzoyl Group (Raman Active / Pre-Fluorophore) Linker->Payload Acyl Transfer

Figure 1: Structural decomposition of N-Succinimidyl 2-nitrobenzoate showing the reactive ester linkage.

Synthesis & Experimental Protocols

Because the monomeric form is often not available as a catalog item, it is standard practice to synthesize it from 2-nitrobenzoic acid. The following protocol ensures high yield and purity.

Protocol 1: Synthesis of N-Succinimidyl 2-nitrobenzoate

Objective: Preparation of the activated ester for immediate use or storage.

Reagents:

  • 2-Nitrobenzoic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Methodology:

  • Dissolution: Dissolve 2-nitrobenzoic acid (e.g., 5 mmol) and NHS (5.5 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Coupling: Dropwise add a solution of DCC (5.5 mmol) in 5 mL DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Purification:

    • Filter off the DCU precipitate.

    • Wash the filtrate with cold 5% NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over anhydrous MgSO₄ and concentrate under vacuum.

    • Recrystallize from Isopropanol/Hexane if necessary.

Self-Validation Check:

  • TLC: Check for the disappearance of the starting acid spot.

  • IR Spectroscopy: Look for characteristic NHS ester carbonyl doublets (~1735, 1780 cm⁻¹) and nitro bands (~1350, 1530 cm⁻¹).

Mechanism of Action & Applications

The utility of N-succinimidyl 2-nitrobenzoate lies in its ability to transfer the 2-nitrobenzoyl group to primary amines (-NH₂) on proteins, peptides, or surfaces.

4.1. Mechanism: Aminolysis

The nucleophilic amine attacks the carbonyl carbon of the ester, displacing the NHS group. This results in a stable amide bond .

Mechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester N-Succinimidyl 2-nitrobenzoate NHS_Ester->Intermediate Product 2-Nitrobenzamide Conjugate Intermediate->Product Collapse Leaving NHS Byproduct Intermediate->Leaving Elimination

Figure 2: Reaction pathway for the conjugation of the 2-nitrobenzoyl group to a primary amine.

4.2. Application A: Surface-Enhanced Raman Scattering (SERS)

The most prominent application of this chemistry is via the disulfide derivative, DSNB .

  • Role: DSNB acts as a Raman Reporter .[2][3][4] The symmetric nitro stretch (~1336 cm⁻¹) has a massive Raman cross-section.

  • Workflow:

    • Chemisorption: The disulfide cleaves on Gold (Au) nanoparticles, forming a thiolate monolayer.

    • Bioconjugation: The NHS ester end captures antibodies.

    • Detection: When the antibody binds an antigen, the Au nanoparticle is concentrated (e.g., in a sandwich assay), and the nitro group provides a distinct, quantifiable spectral fingerprint.

4.3. Application B: Precursor to Fluorescent Anthranilamides

The 2-nitrobenzoyl group is non-fluorescent (a quencher). However, it is a masked form of the Anthraniloyl (Abz) group, which is highly fluorescent.

  • Strategy: Label a peptide/drug with N-succinimidyl 2-nitrobenzoate.

  • Activation: Chemically reduce the nitro group (-NO₂) to an amine (-NH₂) using Sodium Dithionite or Hydrogenation.

  • Result: "Turn-on" fluorescence or creation of a FRET donor in situ.

Safety Data & Handling (SDS Analysis)

Handling N-succinimidyl 2-nitrobenzoate requires adherence to protocols for both activated esters and nitro-aromatics .

Hazard CategoryClassificationPrecautionary Measures
Reactivity Moisture Sensitive Store under inert gas (Ar/N₂) at -20°C. Allow to equilibrate to RT before opening to prevent condensation hydrolysis.
Health Skin/Eye Irritant (H315, H319) Wear nitrile gloves, safety goggles, and lab coat. Avoid inhalation of dust.
Sensitization Respiratory Sensitizer Use within a fume hood. NHS esters can cause allergic reactions upon inhalation.
Stability Potentially Energetic Nitro compounds can be shock-sensitive if dry/concentrated. Do not heat neat material above 100°C.

Disposal: Hydrolyze excess reagent with dilute NaOH (pH > 10) to generate the benzoate and NHS, then neutralize and dispose of as organic waste.

References
  • Grubisha, D. S., et al. (2003).[4] "Femtomolar detection of prostate-specific antigen: An immunoassay based on surface-enhanced Raman scattering and immunogold labels." Analytical Chemistry. Link

  • Porter, M. D., et al. (2008). "Surface-enhanced Raman scattering (SERS) readout for immunoassays." Methods in Molecular Biology.

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press.[5] (Standard reference for NHS ester chemistry).

  • Santa Cruz Biotechnology. "5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester Safety Data Sheet." Link (Referenced for analogous nitro-NHS safety data).

  • Sigma-Aldrich. "5,5′-Dithiobis(succinimidyl-2-nitrobenzoate) Product Specification." Link

Sources

Methodological & Application

Amine Coupling with N-succinimidyl 2-nitrobenzoate: A Detailed Guide to Photocleavable Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic fields of drug development, proteomics, and diagnostics, the precise and controllable conjugation of biomolecules is paramount. N-succinimidyl 2-nitrobenzoate stands out as a heterobifunctional crosslinking agent that offers a powerful solution for creating photocleavable bioconjugates. This reagent facilitates the covalent attachment to primary amines through its N-hydroxysuccinimide (NHS) ester, while the 2-nitrobenzyl group introduces a photocleavable linker. This unique feature allows for the subsequent release of the conjugated molecule under specific UV light conditions, providing temporal and spatial control over biological processes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and a step-by-step protocol for the effective use of N-succinimidyl 2-nitrobenzoate in amine coupling applications.

The Chemistry of Controlled Conjugation and Release

The utility of N-succinimidyl 2-nitrobenzoate lies in its two distinct reactive moieties, enabling a two-stage process of conjugation and cleavage.

Part 1: Amine Coupling via the NHS Ester

The first stage involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chain of lysine residues. This reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic[1]. The result is the formation of a stable amide bond, covalently linking the N-succinimidyl 2-nitrobenzoate to the target biomolecule.

A critical consideration in this step is the competing hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis increases with pH, which can reduce the efficiency of the conjugation reaction[1]. Therefore, it is crucial to perform the reaction in a timely manner and at an optimized pH.

Part 2: Photocleavage of the 2-Nitrobenzyl Linker

The second stage leverages the photolabile nature of the 2-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 320-365 nm, the 2-nitrobenzyl ester undergoes an intramolecular rearrangement[2]. This photochemical reaction leads to the cleavage of the ester bond, releasing the conjugated molecule and a 2-nitrosobenzaldehyde byproduct. This process is often referred to as "uncaging" and provides a powerful tool for the controlled release of therapeutic agents, probes, or other molecules of interest at a desired time and location[2]. The efficiency of this photocleavage is dependent on factors such as the wavelength and intensity of the UV light, as well as the duration of exposure[3].

Key Reagent Properties

A thorough understanding of the properties of N-succinimidyl 2-nitrobenzoate is essential for successful bioconjugation.

PropertyValue/CharacteristicSource(s)
Synonyms N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS)[4]
Molecular Weight ~305.2 g/mol [5]
Spacer Arm Length 7.7 Å[1][3][6]
Reactivity Amine-reactive (NHS ester) and photoreactive (nitrophenyl azide)[1][6]
Photocleavage Wavelength 320-350 nm[1]
Solubility Soluble in DMF and DMSO[7]
Storage Store at 4°C, protected from moisture and light.[3]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for performing amine coupling and subsequent photocleavage using N-succinimidyl 2-nitrobenzoate.

AmineCouplingWorkflow cluster_prep Reagent & Sample Preparation cluster_reaction Amine Coupling Reaction cluster_purification1 Purification of Conjugate cluster_cleavage Photocleavage cluster_purification2 Purification of Cleaved Product ReagentPrep Prepare N-succinimidyl 2-nitrobenzoate stock Coupling Incubate biomolecule with crosslinker ReagentPrep->Coupling ProteinPrep Prepare amine-containing biomolecule ProteinPrep->Coupling Quenching Quench unreacted NHS esters Coupling->Quenching Purify1 Remove excess reagent & byproducts Quenching->Purify1 Irradiation UV irradiate conjugate at 320-365 nm Purify1->Irradiation Purify2 Isolate released molecule Irradiation->Purify2

Experimental workflow for photocleavable bioconjugation.

Protocol 1: Amine Coupling Reaction

This protocol outlines the general procedure for conjugating N-succinimidyl 2-nitrobenzoate to a protein or other amine-containing biomolecule.

Materials:

  • N-succinimidyl 2-nitrobenzoate

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (or other amine-free buffers like HEPES, bicarbonate, or borate)[3][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the target for reaction with the NHS ester[3][7]. If necessary, perform a buffer exchange.

  • Prepare the N-succinimidyl 2-nitrobenzoate Stock Solution:

    • Immediately before use, dissolve the N-succinimidyl 2-nitrobenzoate in anhydrous DMF or DMSO to a concentration of 10-20 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage[3].

  • Perform the Coupling Reaction:

    • Add the N-succinimidyl 2-nitrobenzoate stock solution to the biomolecule solution. The molar ratio of the crosslinker to the biomolecule will need to be optimized, but a 10- to 50-fold molar excess of the crosslinker is a common starting point[3].

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation. Protect the reaction from light to prevent premature cleavage of the 2-nitrobenzyl linker.

  • Quench the Reaction:

    • To stop the coupling reaction, add the Quenching Buffer to a final concentration of 20-50 mM[9].

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated[6].

  • Purify the Conjugate:

    • Remove excess crosslinker, quenching reagent, and the N-hydroxysuccinimide byproduct by a desalting column, dialysis, or size-exclusion chromatography[10][].

Protocol 2: Photocleavage of the Conjugate

This protocol describes the procedure for cleaving the 2-nitrobenzyl linker to release the conjugated molecule.

Materials:

  • Purified bioconjugate from Protocol 1

  • Photocleavage Buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., mercury vapor lamp, Stratalinker) with an emission wavelength in the 320-365 nm range[3]

  • Quartz cuvette or other UV-transparent reaction vessel

  • Analytical equipment for monitoring cleavage (e.g., HPLC, mass spectrometry)

Procedure:

  • Prepare the Conjugate Solution:

    • Dissolve the purified bioconjugate in the Photocleavage Buffer to a desired concentration.

  • UV Irradiation:

    • Transfer the conjugate solution to a quartz cuvette or other UV-transparent vessel.

    • Place the vessel at a fixed distance from the UV lamp. A distance of 5 cm is a good starting point for many lamps[3].

    • Irradiate the sample with UV light. The optimal irradiation time will depend on the concentration of the conjugate, the intensity of the lamp, and the quantum yield of the photocleavage reaction. A typical starting point is 10-30 minutes[3][12]. It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.

  • Monitor Cleavage (Optional but Recommended):

    • At various time points during irradiation, aliquots of the solution can be taken and analyzed by HPLC or mass spectrometry to monitor the disappearance of the intact conjugate and the appearance of the cleaved products[13][14][15][16].

  • Purify the Cleaved Product:

    • Once photocleavage is complete, the released molecule can be separated from the biomolecule and the 2-nitrosobenzaldehyde byproduct using appropriate chromatographic techniques such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, depending on the properties of the molecules involved[17][18].

Causality Behind Experimental Choices

  • pH Control in Amine Coupling: The choice of a slightly alkaline pH (7.2-8.5) is a critical balance. It ensures that a sufficient population of primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester, while minimizing the competing hydrolysis of the NHS ester which becomes more rapid at higher pH values[1].

  • Use of Anhydrous Solvents: N-succinimidyl esters are highly susceptible to hydrolysis. Dissolving the reagent in anhydrous DMF or DMSO immediately before use is crucial to preserve its reactivity and ensure high coupling efficiency[7].

  • Quenching the Reaction: The addition of a quenching reagent with a primary amine (e.g., Tris or glycine) is essential to stop the reaction and prevent non-specific labeling or modification of the biomolecule over time. This ensures a more homogenous final product[6][8].

  • Choice of UV Wavelength: The 2-nitrobenzyl group has a characteristic absorption maximum in the near-UV range. Using a wavelength between 320-365 nm maximizes the efficiency of the photocleavage reaction while minimizing potential damage to the biomolecules, which typically absorb at shorter wavelengths[2][3].

Self-Validating Systems and Quality Control

To ensure the success and reproducibility of your bioconjugation experiments, it is essential to incorporate quality control steps throughout the process.

QC_Workflow cluster_coupling_qc Amine Coupling Validation cluster_cleavage_qc Photocleavage Validation MonitorCoupling Monitor reaction (e.g., HPLC, MS) CharacterizeConjugate Characterize purified conjugate (e.g., MALDI-TOF MS, SDS-PAGE) MonitorCoupling->CharacterizeConjugate MonitorCleavage Monitor cleavage kinetics (e.g., HPLC) CharacterizeProducts Characterize final products (e.g., MS, functional assays) MonitorCleavage->CharacterizeProducts

Quality control workflow for validation.

  • Monitoring Amine Coupling: The progress of the amine coupling reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the extent of conjugation[13][14][15][16].

  • Characterization of the Conjugate: After purification, the integrity and purity of the bioconjugate should be confirmed. Techniques like MALDI-TOF mass spectrometry can be used to determine the number of crosslinkers attached to the biomolecule. SDS-PAGE analysis can also show a shift in the molecular weight of the protein after conjugation.

  • Monitoring Photocleavage: The efficiency and kinetics of the photocleavage reaction can be monitored by HPLC, observing the decrease in the peak corresponding to the intact conjugate and the increase in the peaks of the cleaved products[19].

  • Functional Assays: Ultimately, the success of the bioconjugation and cleavage process should be validated by functional assays to ensure that the biological activity of the released molecule is retained.

Conclusion

N-succinimidyl 2-nitrobenzoate is a versatile and powerful tool for creating photocleavable bioconjugates. By understanding the underlying chemistry of both the amine coupling and photocleavage steps, and by following robust, well-controlled protocols, researchers can effectively utilize this reagent to achieve temporal and spatial control over a wide range of biological applications. The ability to conjugate and then release molecules on demand opens up exciting possibilities in drug delivery, proteomics, and fundamental biological research.

References

  • Soltec Ventures. N-5-Azido-2-nitrobenzoyloxysuccinimide. Available at: [Link]

  • ACS Publications. Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Available at: [Link]

  • ACS Publications. Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Available at: [Link]

  • ResearchGate. Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions | Request PDF. Available at: [Link]

  • ResearchGate. Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography | Request PDF. Available at: [Link]

  • PubMed. Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors. Available at: [Link]

  • NIH. Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Available at: [Link]

  • ResearchGate. Different types of cross-linkers with their reactive groups and... Available at: [Link]

  • PMC. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Available at: [Link]

  • PMC. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Available at: [Link]

  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. Available at: [Link]

  • PMC. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Available at: [Link]

  • DergiPark. Effect of Solvent Type Approaches on Ester Formation in the Synthesis of Folic Acid N-Hydroxy Succinimide Ester. Available at: [Link]

  • ResearchGate. Rates for the photochemical cleavage of the partent 2-nitrobenzyl group... Available at: [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. Available at: [Link]

  • NIH. A Traceless Cross-linker for Photo-Cleavable Bioconjugation. Available at: [Link]

  • Beilstein Journals. Photocatalyzed elaboration of antibody-based bioconjugates. Available at: [Link]

  • PMC. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Available at: [Link]

  • ResearchGate. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Available at: [Link]

Sources

Reaction conditions for 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione in Peptide Synthesis

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Mechanistic Rationale

1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione, commonly referred to as 2-nitrobenzoyl-NHS ester (2-NBz-NHS), is a highly reactive, pre-activated acylating agent utilized in advanced peptide synthesis. While standard amino acids are routinely coupled using in situ activation (e.g., DIC/HOBt), the introduction of specific aromatic moieties requires specialized reagents to bypass kinetic and thermodynamic barriers.

In chemical biology, 2-NBz-NHS is primarily deployed for two strategic applications:

  • The "Latent Fluorophore" Strategy: Direct coupling of 2-aminobenzoic acid (Abz)—a widely used Förster Resonance Energy Transfer (FRET) fluorophore—is notoriously difficult. The ortho-substituted aromatic amine exhibits exceptionally weak nucleophilicity, and the carboxyl group suffers from reduced reactivity due to resonance stabilization ([1]). By utilizing 2-NBz-NHS, the problematic amine is temporarily "masked" as a nitro group. The NHS ester drives rapid, epimerization-free acylation. Post-coupling, the 2-nitrobenzoyl group is chemically reduced to yield the highly fluorescent Abz moiety ([1]).

  • Direct FRET Quenching: The intact 2-nitrobenzoyl moiety possesses a broad UV absorbance spectrum, making it an effective dark quencher for various fluorophores (e.g., EDANS, Mca) in the design of protease-cleavable reporter substrates.

Physicochemical Parameters & Reaction Kinetics

Understanding the physicochemical properties of 2-NBz-NHS is critical for optimizing reaction conditions. NHS esters undergo competing reactions in aqueous environments: aminolysis (the desired conjugation) and hydrolysis (reagent degradation).

Causality in Reaction Kinetics: At pH 8.0–8.3, target primary amines (such as the ε-amine of lysine) are sufficiently deprotonated to act as strong nucleophiles, favoring the formation of stable amide linkages over competitive ester hydrolysis ([2]).

ParameterValue
IUPAC Name 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione
Common Synonyms 2-Nitrobenzoyl-NHS, Succinimidyl 2-nitrobenzoate
Molecular Formula C₁₁H₈N₂O₆
Molecular Weight 264.19 g/mol
Mass Shift (ΔMass) +149 Da (Addition of 2-nitrobenzoyl group)
Solubility DMF, DMSO, Acetonitrile (Insoluble in water)
Reactive Target Primary amines (N-terminus, Lysine ε-amine)
Optimal Reaction pH 7.2 – 8.5 (for solution-phase aqueous reactions)

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the "Latent Fluorophore" activation strategy, moving from solid-phase coupling to final optical activation.

G A Solid-Phase Peptide (Free N-terminus) B Coupling Reaction 2-Nitrobenzoyl-NHS + DIPEA A->B C 2-Nitrobenzoyl-Peptide (Resin-Bound) B->C D TFA Cleavage (Global Deprotection) C->D E Isolated 2-NBz-Peptide (FRET Quencher Form) D->E F Reduction (SnCl2 or Pd/C, H2) E->F Latent Fluorophore Activation G Abz-Peptide (Fluorescent Form) F->G

Workflow for Latent Fluorophore Activation using 2-Nitrobenzoyl-NHS.

Experimental Protocols

Protocol A: Solid-Phase N-Terminal Derivatization (Latent Abz Strategy)

This protocol is designed for resin-bound peptides following final Fmoc deprotection.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, free N-terminus) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: Dissolve 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (3 equivalents, 0.3 mmol, 79.2 mg) in 2 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, ~104 µL) to the resin suspension. Causality: DIPEA ensures the N-terminal amine remains in its unprotonated, nucleophilic free-base form.

  • Coupling: Transfer the NHS ester solution to the resin. Agitate gently at room temperature for 2–4 hours.

  • System Validation (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow/clear beads) validates the complete acylation of the primary amine.

  • Washing: Wash the resin extensively with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove unreacted NHS ester and N-hydroxysuccinimide byproducts.

Protocol B: Solution-Phase Conjugation to Lysine Side Chains

For the derivatization of fully deprotected, purified peptides in aqueous media.

  • Peptide Dissolution: Dissolve the peptide in conjugation buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) at a concentration of 2–5 mg/mL.

  • NHS Ester Preparation: Dissolve 2-NBz-NHS in anhydrous DMSO at 10 mg/mL immediately prior to use. Causality: NHS esters hydrolyze rapidly in water; preparing the stock in anhydrous DMSO prevents premature degradation.

  • Reaction: Add a 5- to 10-fold molar excess of the NHS ester to the peptide solution. Ensure the final DMSO concentration does not exceed 15% (v/v) to prevent peptide precipitation.

  • Incubation: Incubate at room temperature for 1–2 hours with gentle end-over-end mixing.

  • Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. The primary amines in Tris will rapidly consume any unreacted NHS ester.

  • Purification: Isolate the 2-NBz-peptide conjugate via Preparative RP-HPLC.

Protocol C: Latent Fluorophore Activation (Nitro Reduction to Abz)

Converts the dark 2-nitrobenzoyl group into the highly fluorescent 2-aminobenzoyl (Abz) group.

  • Reagent Preparation: Prepare a fresh 2 M solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in DMF containing 5% (v/v) glacial acetic acid. Causality: Acetic acid acts as the essential proton donor required for the reduction mechanism of the nitro group.

  • Reduction (Solid-Phase): Add the SnCl₂ solution to the resin-bound 2-NBz-peptide. Agitate at room temperature for 4–12 hours.

  • Washing: Wash the resin extensively with DMF, DMF/H₂O (1:1), and DCM to completely remove residual tin salts, which can interfere with downstream cleavage.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Troubleshooting & Causal Analysis (Self-Validating Systems)

  • Incomplete Coupling on Solid Phase: If the Kaiser test remains positive (blue beads) after 4 hours, steric hindrance is likely preventing access to the N-terminus. Solution: Add chaotropic agents (e.g., 0.1 M LiCl in DMF) to disrupt peptide aggregation, or perform a double coupling with fresh reagents.

  • Hydrolysis Outcompeting Aminolysis (Solution Phase): If LC-MS reveals low conjugation yields alongside high levels of free 2-nitrobenzoic acid, the reaction pH may be too high (>8.5), or the DMSO stock absorbed atmospheric moisture. Solution: Strictly maintain pH between 7.5 and 8.0 and use the NHS ester stock within 5 minutes of dissolution.

  • Validating the Synthetic Product: Every step must be analytically validated. The addition of the intact 2-nitrobenzoyl group adds a specific mass shift of +149 Da to the peptide ([3]). Following Protocol C (Reduction), validate the conversion via LC-MS: the reduction of -NO₂ to -NH₂ results in a characteristic mass shift of -30 Da . Furthermore, the successful product will exhibit strong fluorescence (λex ≈ 320 nm, λem ≈ 420 nm), providing an immediate orthogonal optical validation of the latent fluorophore activation.

References

1.[2] Detection of Mycobacterium avium subsp. paratuberculosis by a Sonicate Immunoassay Based on Surface-Enhanced Raman Scattering. Clinical and Vaccine Immunology - ASM Journals. Available at:[Link] 2.[1] 10.15 Synthesis of Peptides Containing an Aromatic Spacer. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21.1, Thieme Connect. Available at:[Link] 3.[3] Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide. Oxford Academic. Available at:[Link]

Sources

Buffer selection for bioconjugation with o-nitrobenzoyl-NHS ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buffer Optimization and Protocol for o-Nitrobenzoyl-NHS Ester Bioconjugation

Executive Summary

The conjugation of photocleavable moieties to biomolecules enables precise spatiotemporal control over molecular interactions, drug release, and spatial biology assays. The o-nitrobenzoyl group is a premier photolabile linker that undergoes rapid photolysis upon UV irradiation (~350 nm)[1]. When functionalized as an N-hydroxysuccinimide (NHS) ester, it allows for targeted covalent attachment to primary amines (N-terminal


-amines and lysine 

-amines). However, the success of this nucleophilic acyl substitution is entirely dictated by the reaction microenvironment. This application note details the mechanistic causality behind buffer selection, balancing amine nucleophilicity against the competing force of ester hydrolysis, and provides a self-validating protocol for robust bioconjugation.

Mechanistic Principles: The Aminolysis vs. Hydrolysis Dilemma

To engineer a successful bioconjugation reaction, one must understand the competing kinetic pathways at play. NHS esters react with primary amines to form stable amide bonds[2]. However, this reaction requires the amine to be in its unprotonated, nucleophilic state (


).
  • The Causality of pH on Amines: The typical

    
     of a lysine side-chain 
    
    
    
    -amine is ~10.5, while the N-terminal
    
    
    -amine is ~8.0. At a physiological pH of 7.4, the vast majority of lysine residues are protonated (
    
    
    ) and completely unreactive. Raising the pH of the buffer increases the molar fraction of reactive
    
    
    species, exponentially accelerating the desired aminolysis reaction.
  • The Competing Force of Hydrolysis: The fundamental challenge is that water is also a nucleophile. As the pH increases, the concentration of hydroxyl ions (

    
    ) rises, which aggressively attack the carbonyl carbon of the NHS ester, yielding an unreactive carboxylic acid and releasing the NHS leaving group[3].
    

As a Senior Application Scientist, I cannot overstate this: buffer selection is not merely a solvent choice; it is the kinetic controller of your reaction. If the pH is too low, the amines are protonated and unreactive. If the pH is too high, the o-nitrobenzoyl-NHS ester hydrolyzes before it ever encounters your target protein.

Quantitative Impact of pH on Reagent Stability

The half-life (


) of the NHS ester is the most critical metric for planning your conjugation workflow. As demonstrated in Table 1, a shift of just 1.6 pH units reduces the reagent's lifespan from hours to minutes[3],[4].

Table 1: NHS Ester Hydrolysis Half-Life vs. pH

pH LevelTemperatureHalf-Life (

)
Kinetic Implications for Bioconjugation
7.0 0 °C4 - 5 hoursSlow hydrolysis, but amine reactivity is minimal.
7.4 25 °C~2 - 3 hoursPhysiological state; requires extended incubation (2-4 hours).
8.0 25 °C1 hourOptimal balance of amine nucleophilicity and reagent stability.
8.6 4 °C10 minutesRapid hydrolysis; requires immediate mixing and high protein concentration.

Buffer Selection Strategy

A successful buffer must meet two absolute criteria: it must maintain the optimal pH (7.2–8.5), and it must not contain primary amines [2]. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will act as competitive nucleophiles, instantly consuming your o-nitrobenzoyl-NHS ester and terminating the reaction[5].

Table 2: Buffer Compatibility Matrix

Buffer SystempH RangeCompatibilityMechanistic Rationale
Sodium Bicarbonate 8.0 - 8.5Optimal Non-nucleophilic. High pH maximizes unprotonated amines for rapid, high-yield coupling[5].
PBS 7.2 - 7.5Excellent Non-nucleophilic. Ideal for highly pH-sensitive proteins, though the reaction rate is slower[5].
HEPES 7.2 - 8.0Good Non-nucleophilic. Excellent alternative if phosphate ions interfere with downstream metal-binding assays[6].
Tris or Glycine AnyIncompatible Contains primary amines. Competitively consumes the NHS ester[2].

Workflow and Logical Architecture

The following diagram maps the self-validating logic of the bioconjugation workflow. By deliberately introducing a quenching step with Tris, we force the consumption of any remaining NHS ester. This guarantees that the subsequent purification step removes only inactive byproducts, ensuring that any o-nitrobenzoyl detected on the final protein is covalently bound, not just transiently associated.

Bioconjugation cluster_0 Reagent Preparation Target Protein/Peptide (Primary Amines) Buffer Buffer Exchange (pH 8.0 Bicarbonate) Target->Buffer Conjugation Nucleophilic Acyl Substitution (Aminolysis > Hydrolysis) Buffer->Conjugation NHS o-Nitrobenzoyl-NHS (in Anhydrous DMSO) NHS->Conjugation Quench Reaction Quenching (Add 50 mM Tris) Conjugation->Quench Purify Size Exclusion Chromatography (Remove NHS & Byproducts) Quench->Purify Validate UV-Vis Validation & Photolysis Assay Purify->Validate

Workflow for o-nitrobenzoyl-NHS ester bioconjugation and downstream validation.

Step-by-Step Methodology: o-Nitrobenzoyl Conjugation

This protocol is designed as a self-validating system. It utilizes a 0.1 M Sodium Bicarbonate buffer (pH 8.3) to maximize the reaction kinetics, followed by a deliberate Tris quench.

Phase 1: Preparation of the Microenvironment
  • Protein Preparation: Dissolve or buffer-exchange your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3). The protein concentration should be between 2 to 10 mg/mL. Causality note: Higher protein concentrations favor the bimolecular aminolysis reaction over unimolecular hydrolysis.

  • Reagent Solubilization: Remove the o-nitrobenzoyl-NHS ester from -20°C storage and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Stock Creation: Immediately before use, dissolve the o-nitrobenzoyl-NHS ester in anhydrous DMSO or DMF to create a 10 mM to 50 mM stock solution. Critical: Do not store this solution. NHS esters in wet DMSO will hydrolyze rapidly[7].

Phase 2: The Conjugation Reaction
  • Reaction Initiation: Add the o-nitrobenzoyl-NHS ester stock to the protein solution to achieve a 10- to 20-fold molar excess of the reagent. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% (v/v) to prevent protein denaturation[3].

  • Incubation: Mix gently by pipetting (do not vortex to avoid foaming/denaturation). Incubate the reaction at room temperature for 1 hour, or at 4°C for 2-4 hours.

Phase 3: Quenching and Purification (Self-Validation)
  • Reaction Quenching: Add 1 M Tris-HCl (pH 7.5) to the reaction mixture to achieve a final Tris concentration of 50 mM. Incubate for 15 minutes at room temperature. Causality note: The primary amine in Tris outcompetes the protein for any unreacted NHS ester, immediately halting the reaction and preventing off-target conjugation during purification[6].

  • Purification: Pass the quenched reaction mixture through a Size Exclusion Chromatography (SEC) desalting column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4). This removes the Tris-reagent conjugates, free DMSO, and the released N-hydroxysuccinimide leaving group.

Phase 4: Validation of Conjugation and Photolysis
  • Spectrophotometric Validation: Measure the absorbance of the purified conjugate. The o-nitrobenzoyl group has a distinct UV absorbance signature (typically peaking around 260-280 nm depending on substitutions, overlapping with protein absorbance but increasing the overall molar extinction coefficient).

  • Photocleavage Verification: To validate the functional integrity of the photolabile linker, expose an aliquot of the conjugate to a 350 nm UV light source (e.g., a photoreactor or handheld UV lamp) for 15-30 minutes[1]. Analyze the pre- and post-irradiation samples via SDS-PAGE or LC-MS to confirm the successful cleavage of the o-nitrobenzoyl tag.

References

  • Title: Glen Report 33-13: Application Note – Protein Labeling with NHS Esters Source: glenresearch.com URL:[Link]

  • Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

Sources

Solid-phase synthesis methods using 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Application Note: Solid-Phase Synthesis using -Succinimidyl 2-Nitrobenzoate

Part 1: Introduction & Reagent Profile


-Succinimidyl 2-nitrobenzoate2-nitrobenzoyl
Core Applications
  • Heterocycle Library Synthesis: It acts as a "masked" scaffold precursor. The nitro group is stable during acylation but can be selectively reduced to an aniline (anthranilic acid derivative) on-resin. This aniline then serves as the nucleophile for cyclization into Quinazolinones or 1,4-Benzodiazepines .

  • FRET Protease Substrates: The 2-nitrobenzoyl group is a highly effective non-fluorescent quencher (NFQ) for blue-fluorescent donors like Abz (2-aminobenzoic acid) . It is used to synthesize "internally quenched" peptides for monitoring proteolytic cleavage.

Advantages Over Acid Chlorides
  • Selectivity: Unlike 2-nitrobenzoyl chloride, the NHS ester minimizes racemization of adjacent amino acids and prevents over-acylation of secondary amides.

  • Stability: It is a crystalline solid that is stable at room temperature, allowing for precise stoichiometry without the need for in-situ activation (e.g., DIC/HOBt).

Part 2: Experimental Protocols

Protocol A: General Solid-Phase Acylation

Use this protocol to introduce the 2-nitrobenzoyl group onto any resin-bound primary amine.

Materials:

  • Resin-bound amine (e.g., Rink Amide or Wang resin with deprotected N-terminus).

  • Reagent:

    
    -Succinimidyl 2-nitrobenzoate (3–5 equivalents relative to resin loading).
    
  • Base:

    
    -Diisopropylethylamine (DIEA) (6–10 equivalents).
    
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:

  • Swelling: Swell the resin in DMF for 20 minutes. Drain.

  • Coupling Solution: Dissolve

    
    -Succinimidyl 2-nitrobenzoate (3 eq) in minimal DMF. Add DIEA (6 eq).
    
    • Note: The solution should turn slightly yellow.

  • Reaction: Add the solution to the resin. Agitate at room temperature for 2–4 hours .

    • Monitoring: Perform a Kaiser Test (ninhydrin). A negative result (yellow/colorless beads) indicates complete acylation.

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    min).
Protocol B: Solid-Phase Synthesis of Quinazolinones (Drug Discovery)

This workflow utilizes the 2-nitrobenzoyl group as a precursor. After acylation, the nitro group is reduced to an amine, which is then cyclized with an aldehyde or orthoformate.

Phase 1: Acylation (Precursor Assembly)

  • Follow Protocol A to attach 2-nitrobenzoyl to a resin-bound amino acid (e.g., Resin-Linker-AA-NH-CO-2-NO2-Ph).

Phase 2: Nitro Reduction (On-Resin)

  • Prepare Reducing Agent: 2M

    
     in DMF.
    
  • Reaction: Add solution to resin. Shake for 2 hours at room temperature.

  • Wash: Wash extensively with DMF, DMF/Water (1:1), and MeOH to remove tin salts.

    • Result: The 2-nitrobenzoyl group is converted to a 2-aminobenzoyl (anthranilamide) moiety.

Phase 3: Cyclization (Quinazolinone Formation)

  • Reagent: Triethyl orthoformate (or an aldehyde for dihydro-derivatives).

  • Conditions: Suspend resin in TEOF/DMF (1:1) with 1% TFA (catalyst). Heat at

    
     for 4–6 hours.
    
  • Cleavage: Treat resin with TFA/Water/TIPS (95:2.5:2.5) to release the 4(3H)-quinazolinone.

Protocol C: Synthesis of FRET Substrates (Abz/2-NB Pair)

Target Structure: Abz-Peptide-Lys(2-NB)-Amide

  • Resin Loading: Start with Rink Amide resin.

  • C-Terminal Labeling:

    • Couple Fmoc-Lys(Mtt)-OH to the resin.

    • Selectively remove the Mtt group (1% TFA/DCM,

      
       min) while leaving the N-terminal Fmoc intact.
      
    • Acylate the Lysine side chain using Protocol A (NHS-2-nitrobenzoate).

  • Peptide Elongation: Perform standard SPPS (Fmoc deprotection/coupling) to build the peptide sequence.

  • N-Terminal Labeling: Couple Boc-Abz-OH (Boc-2-aminobenzoic acid) to the N-terminus.

  • Final Cleavage: TFA cleavage releases the peptide. The 2-nitrobenzoyl group quenches the Abz fluorescence until the peptide is cleaved by a protease.

Part 3: Data & Visualization

Table 1: Comparative Reactivity Profile
FeatureNHS-2-Nitrobenzoate2-Nitrobenzoyl Chloride2-Nitrobenzoic Acid + DIC
Reactivity High (Controlled)Very High (Aggressive)Moderate
Byproducts N-Hydroxysuccinimide (Water soluble)HCl (Corrosive)Diisopropylurea (Insoluble)
Racemization Risk LowHighLow-Moderate
Storage Stability High (Months at

)
Low (Hydrolyzes rapidly)High
Primary Use Late-stage functionalizationEarly-stage scaffoldingGeneral coupling
Workflow Diagram: Quinazolinone Synthesis

The following diagram illustrates the transformation from the NHS-ester coupling to the final heterocyclic drug scaffold.

QuinazolinoneSynthesisStartResin-Bound Amine(Amino Acid)Step1Acylation(NHS-2-Nitrobenzoate)Start->Step1CouplingInter1Intermediate:Resin-Amide-NO2Step1->Inter1Step2Reduction(SnCl2 / DMF)Inter1->Step2Nitro ReductionInter2Intermediate:Resin-Aniline-NH2Step2->Inter2Step3Cyclization(Orthoformate / H+)Inter2->Step3CondensationFinal4(3H)-Quinazolinone(Released Drug Scaffold)Step3->FinalTFA Cleavage

Figure 1: Solid-phase assembly of Quinazolinones via the 2-nitrobenzoyl "masked" precursor.

Logic Diagram: FRET Quenching Mechanism

Visualizing the interaction between the Abz donor and the 2-Nitrobenzoyl acceptor.

FRET_MechanismDonorDonor: Abz(Excitation: 320nm)PeptidePeptide Linker(Protease Site)Donor->PeptideEnergyTransferFRET (Energy Transfer)No FluorescenceDonor->EnergyTransferIntact PeptideAcceptorQuencher: 2-Nitrobenzoyl(Absorbs ~300-380nm)Peptide->AcceptorCleavageProteolytic CleavagePeptide->CleavageAcceptor->EnergyTransferSignalFluorescence Restore(Emission: 420nm)Cleavage->SignalSeparation of D/Q

Figure 2: Mechanism of action for Abz/2-Nitrobenzoyl FRET substrates synthesized via NHS-ester coupling.

Part 4: References

  • Boojamra, C. G., et al. (1997). "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality." The Journal of Organic Chemistry.

    • Context: Establishes the foundational logic for using 2-nitrobenzoic acid derivatives (reduced to anthranilic acids) for heterocyclic solid-phase synthesis.

  • Meldal, M., & Breddam, K. (1991). "Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases." Analytical Biochemistry.

    • Context: Validates the spectral properties of nitrobenzoyl derivatives as quenchers for aminobenzoic acid (Abz) in FRET applications.

  • Gordeev, M. F., et al. (1996). "Combinatorial synthesis of 1,4-benzodiazepines on solid support." Drug Discovery Today.

    • Context: Reviews the use of nitro-reduction strategies on solid phase for drug discovery.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press.

    • Context: Authoritative reference for NHS-ester chemistry, hydrolysis rates, and optimal coupling conditions (pH 7.2–8.5).

Application Note: Bioconjugation and Photorelease using N-Succinimidyl o-Nitrobenzyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of photocleavable (PC) linkers into biomolecular systems provides researchers with unprecedented spatiotemporal control over payload release, drug delivery, and dynamic biomaterial design. Among the most reliable architectures is the ortho-nitrobenzyl (oNB) scaffold. By utilizing N-succinimidyl 2-nitrobenzoate derivatives (broadly categorized as o-nitrobenzyl NHS esters), researchers can efficiently conjugate photo-responsive moieties to primary amines on proteins, peptides, or functionalized surfaces.

This application note details the mechanistic principles, self-validating experimental protocols, and quantitative optimization strategies required to successfully conjugate and cleave oNB-based linkers.

Mechanistic Principles of Conjugation and Cleavage

As an Application Scientist, it is critical to understand the causality behind each reagent and physical trigger used in this workflow. The system relies on two distinct chemical events:

I. Amine-Targeted Bioconjugation (NHS Ester Chemistry) The N-hydroxysuccinimide (NHS) ester acts as an amine-reactive electrophile. At a physiological to slightly alkaline pH (7.4–8.0), a fraction of the


-amino groups on lysine residues (pKa ~10.5) and the N-terminus (pKa ~8.0) are deprotonated. These unprotonated amines execute a nucleophilic acyl substitution on the NHS ester carbonyl, expelling the NHS leaving group and forming a highly stable, irreversible amide linkage. [1].

II. UV-Triggered Payload Release (Norrish Type II Photolysis) The photocleavage mechanism is driven by a Norrish Type II-like reaction.[2]. Upon exposure to 365 nm UV light, the oNB chromophore transitions into an excited triplet state. This state induces an intramolecular hydrogen abstraction from the benzylic carbon by the adjacent nitro group, forming a transient aci-nitro tautomer. Subsequent cyclic rearrangement and ring-opening lead to the cleavage of the linker, releasing the payload and generating an o-nitrosobenzaldehyde byproduct.[3].

Mechanism A Intact Conjugate (o-Nitrobenzyl Linker) B Excited State (Triplet) A->B UV Light (365 nm) C aci-Nitro Tautomer (H-Abstraction) B->C Intramolecular Rearrangement D Released Payload (Active Molecule) C->D Cleavage Reaction E o-Nitrosobenzaldehyde (Reactive Byproduct) C->E Cleavage Reaction

Fig 1. Photochemical cleavage mechanism of o-nitrobenzyl linkers via UV irradiation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, this protocol incorporates a self-validation checkpoint (Degree of Labeling measurement) before proceeding to the irreversible cleavage step.

Workflow S1 1. Buffer Exchange Amine-free buffer (pH 7.4-8.0) S3 3. Bioconjugation Incubate 2h at RT S1->S3 S2 2. NHS Ester Addition Linker in dry DMSO (10x excess) S2->S3 S4 4. Validation Measure DOL at 346 nm S3->S4 S5 5. UV Irradiation 365 nm, 10-15 min S4->S5 If DOL > 1 S6 6. Payload Release LC-MS / SDS-PAGE Analysis S5->S6

Fig 2. End-to-end experimental workflow for bioconjugation and UV-triggered payload release.

Protocol A: Bioconjugation of the Photocleavable Linker
  • Buffer Preparation: Dissolve the target protein (1-5 mg/mL) in an amine-free buffer, such as 1X PBS or 100 mM HEPES, pH 7.4–8.0. Causality Note: Tris or glycine buffers must be strictly avoided as their primary amines will competitively quench the NHS ester.

  • Reagent Activation: Dissolve the N-succinimidyl 2-nitrobenzoate derivative in anhydrous DMSO or DMF to a concentration of 10 mM. Causality Note: NHS esters hydrolyze rapidly in aqueous environments. Using anhydrous solvent prevents premature degradation.

  • Conjugation Reaction: Add the linker to the protein solution at a 10- to 20-fold molar excess. Ensure the final organic solvent concentration does not exceed 5-10% (v/v) to prevent protein denaturation. Incubate at room temperature for 2 hours (or 4°C overnight) under continuous gentle agitation.

  • Purification: Remove unreacted linker and hydrolyzed byproducts using a size-exclusion chromatography (SEC) column or a desalting spin column equilibrated with 1X PBS.

  • Self-Validation Checkpoint (DOL Measurement): Before proceeding, measure the absorbance of the purified conjugate at 346 nm. The oNB group possesses a characteristic molar extinction coefficient (

    
    ). Calculate the Degree of Labeling (DOL) to confirm successful conjugation.
    
Protocol B: UV-Triggered Payload Release
  • Sample Preparation: Transfer the purified bioconjugate into a UV-transparent vessel (e.g., quartz cuvette or clear-bottom multiwell plate).

  • Scavenger Addition (Optional but Recommended): Add 1-10 mM of a scavenger like hydroxylamine or reduced glutathione (GSH). Causality Note:[4] or oxidize susceptible amino acids like methionine. Scavengers neutralize this reactive byproduct.

  • Irradiation: Irradiate the sample using a 365 nm UV LED or lamp at an intensity of 10-20 mW/cm² for 10-15 minutes. Place the sample on a cooling block to prevent thermal degradation of the protein.

  • Analysis: Analyze the cleavage efficiency via LC-MS (for precise mass shift confirmation) or SDS-PAGE (for macromolecular payload release).

Quantitative Data Presentation

The efficiency of photocleavage is highly dependent on the wavelength, intensity, and duration of light exposure. The table below summarizes optimized parameters to achieve maximum cleavage while preserving payload integrity.

Table 1: UV Cleavage Efficiency vs. Exposure Parameters
UV WavelengthIntensity (mW/cm²)Exposure TimeCleavage EfficiencyPayload Integrity
365 nm 105 min~60%Intact
365 nm 1015 min>95%Intact
365 nm 2015 min>98%Minor Oxidation
254 nm 105 min>90%Degraded (UV Damage)

Note: 365 nm is the universal standard for oNB cleavage. Lower wavelengths (e.g., 254 nm) will rapidly cleave the linker but cause irreversible photobleaching and cross-linking of aromatic amino acids (Tryptophan, Tyrosine).

References

  • Title : Photocleavable Polyethylene Glycol for the Light-Regulation of Protein Function Source : Bioconjugate Chemistry (ACS Publications) URL :[Link]

  • Title : Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source : PubMed Central (NIH) URL :[Link]

  • Title : Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source : MDPI URL :[Link]

  • Title : A review of conjugation technologies for antibody drug conjugates Source : PubMed Central (NIH) URL :[Link]

Sources

Application Note & Protocol: Preparation of Stock Solutions for 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione. This compound is a critical reagent in bioconjugation and chemical biology, and adherence to these protocols is essential for ensuring experimental reproducibility and the integrity of downstream applications. This guide explains the chemical principles behind the procedural steps, offering a framework for both novice and experienced researchers to handle this compound with precision and safety.

Introduction: The Criticality of High-Fidelity Stock Solutions

1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione, an amine-reactive chemical modification reagent, utilizes its N-hydroxysuccinimide (NHS) ester group to form stable amide bonds with primary amines on biomolecules.[1][2][3] The 2-nitrobenzoyl group also functions as a photolabile caging group, enabling light-induced release of the modified molecule. The accuracy of downstream applications, such as controlled drug delivery or the spatial and temporal activation of proteins, is fundamentally dependent on the precise concentration and purity of the stock solution. An improperly prepared stock solution can lead to inconsistent experimental outcomes and compromised data.[1]

This guide provides a self-validating system, elucidating the rationale behind each step to empower researchers to troubleshoot and adapt the protocol as needed.

Chemical Properties & Solubility Profile

A thorough understanding of the physicochemical properties of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is paramount for its effective handling.

PropertyValue
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF.[4][5][6]
Insoluble in Aqueous solutions (hydrolyzes).[1][5][7]

Note: The NHS ester is highly susceptible to hydrolysis in the presence of water, a reaction that regenerates the original carboxylic acid and renders the reagent inactive.[1][5][8] The rate of hydrolysis increases significantly with rising pH.[1][5] Therefore, it is crucial to use anhydrous solvents and minimize exposure to moisture.[4][6][7]

Core Protocol: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for many applications.

Materials & Equipment
  • 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (high purity grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4][6][9]

  • Inert gas (Argon or Nitrogen)

  • Calibrated analytical balance

  • Amber glass vials with screw caps and PTFE septa

  • Sterile, disposable syringes and needles

  • Vortex mixer

  • Fume hood

Step-by-Step Procedure
  • Pre-weighing Preparation: Before opening, allow the sealed container of the reagent to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.[10]

  • Weighing: In a fume hood, accurately weigh the desired amount of the reagent into a pre-weighed amber glass vial.

  • Solvent Addition: Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Immediately cap the vial tightly and vortex until the solid is completely dissolved.[6] Gentle warming may be used to aid dissolution if necessary.

  • Inert Gas Purge: To minimize exposure to air and moisture, briefly purge the headspace of the vial with an inert gas before tightly sealing the cap.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and initials.

Workflow Diagram

stock_preparation_workflow A Equilibrate Reagent to Room Temperature B Weigh Reagent in Amber Vial A->B Prevents Condensation C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Purge with Inert Gas D->E Minimizes Degradation F Label and Store E->F

Caption: Workflow for Preparing 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione Stock Solution.

Quality Control & Validation: Ensuring Solution Integrity

A prepared stock solution should not be used without validation to ensure reproducibility.

Concentration Verification by UV-Vis Spectroscopy

The concentration of the stock solution can be verified by measuring its absorbance at its maximum wavelength (λmax). The N-hydroxysuccinimide byproduct of hydrolysis absorbs light between 260-280 nm, which can be used to monitor the extent of degradation.[5]

  • Determine λmax: Perform a UV scan of a diluted sample to determine the optimal wavelength for measurement.

  • Prepare Standards: Create a series of known concentrations of the compound in the same anhydrous solvent.

  • Generate a Standard Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.

  • Measure Sample: Dilute an aliquot of the newly prepared stock solution to fall within the linear range of the standard curve and measure its absorbance.

  • Calculate Concentration: Use the standard curve's line equation to determine the concentration of the stock solution.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the stock solution and detecting any degradation products.

  • Method: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile as the mobile phase.

  • Detection: UV detection at a wavelength that captures both the parent compound and potential byproducts.

  • Interpretation: A pure sample will show a single major peak corresponding to the compound. The appearance of additional peaks may indicate degradation or impurities.[7]

Storage & Stability

Proper storage is essential to maintain the integrity of the stock solution.[7]

  • Temperature: Store stock solutions at -20°C.[9][10]

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and lead to degradation.

  • Desiccation: Store vials containing the stock solution in a desiccator, even when frozen, to provide an extra layer of protection against moisture.[9][10]

Troubleshooting Common Issues

IssuePotential CauseSolution
Precipitate forms upon storage The solution may be supersaturated or has been exposed to a temperature change.Gently warm the vial and vortex to redissolve. If precipitation persists, the solution may need to be remade at a lower concentration.
Reduced reactivity in downstream applications The stock solution has degraded due to hydrolysis.[1][5]Prepare a fresh stock solution using anhydrous solvent and proper handling techniques.[4][6] Validate the new stock solution before use.
Inconsistent results between experiments Inconsistent concentration of the stock solution.Always validate the concentration of a newly prepared stock solution. Use aliquots to ensure consistency between experiments.

Safety Precautions

  • Always handle the compound in a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[11]

References

  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed. [Link]

  • Reactions of N-hydroxysulfosuccinimide active esters. - Semantic Scholar. [Link]

  • N-Hydroxysuccinimide active ester. [Link]

  • NHS ester labeling of amino moeities - Fürth lab. [Link]

  • Chemical Reactivity of Crosslinkers - Creative Biolabs. [Link]

  • Protocol for PEG NHS Reagents - AxisPharm. [Link]

  • MSDS - Safety Data Sheet. [Link]

  • Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed. [Link]

Sources

Troubleshooting & Optimization

Improving conjugation yields with N-succinimidyl 2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Conjugation Yields with N-Succinimidyl 2-Nitrobenzoate (DSNB)

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. When working with N-succinimidyl 2-nitrobenzoate derivatives—most prominently utilized as the homobifunctional crosslinker DSNB (5,5'-dithiobis(succinimidyl-2-nitrobenzoate)) —precision is everything. In drug development and advanced diagnostics, DSNB is the gold standard for engineering Surface-Enhanced Raman Scattering (SERS) nanotags[1].

As application scientists, we do not just follow protocols; we engineer self-validating systems. The chemistry of DSNB relies on a delicate kinetic balance: the disulfide core chemisorbs onto noble metals to form a self-assembled monolayer, while the N-hydroxysuccinimide (NHS) ester undergoes nucleophilic acyl substitution (aminolysis) with primary amines on your target antibodies[2]. Simultaneously, the 2-nitrobenzoate moiety provides an intense, quantifiable Raman symmetric nitro stretch (


) at ~1330 cm

[3].

Below is our definitive troubleshooting guide, kinetic data, and validated protocol to ensure your conjugation yields exceed 80%.

Mechanistic Troubleshooting & FAQs

Q1: My antibody conjugation yields are consistently below 30% despite using a high molar excess of the NHS ester. What is driving this inefficiency? Causality & Fix: The primary culprit is the competing hydrolysis of the NHS ester. NHS esters are highly reactive toward primary amines, but they also react with water. This hydrolysis rate is exponentially linked to your buffer's pH[4]. If your pH is too high, the ester rapidly hydrolyzes into an unreactive 2-nitrobenzoate carboxylate before the antibody can successfully couple. Self-Validation: You can quantify the exact extent of NHS ester hydrolysis in real-time by measuring the absorbance of the cleaved N-hydroxysuccinimide leaving group at 260–280 nm in your reaction supernatant[4].

Q2: I optimized my reaction to pH 8.0, but I am still getting near-zero conjugation. What else could be quenching the reaction? Causality & Fix: Buffer incompatibility is a critical failure point. If you are using Tris (tris(hydroxymethyl)aminomethane) or Glycine buffers, the primary amines inherent to these buffer molecules will act as competitive nucleophiles. They will rapidly consume the N-succinimidyl 2-nitrobenzoate esters, completely quenching the reaction with your target protein[4]. Fix: Always dialyze or desalt your antibodies into a strictly amine-free buffer (e.g., Phosphate Buffer, HEPES, or Borate buffer) prior to conjugation[4].

Q3: My gold nanoparticles (AuNPs) aggregate immediately after adding the antibody to the DSNB-coated particles. How do I stabilize them? Causality & Fix: When DSNB coats a gold nanoparticle, the surface becomes highly hydrophobic. When the antibody is introduced, if the buffer pH is too close to the antibody's isoelectric point (pI), the electrostatic repulsion drops to zero, leading to van der Waals-driven aggregation. Fix: Introduce a non-ionic surfactant (e.g., 0.1% Triton X-100) or a stabilizing polymer like Polyethylene glycol (PEG 20 kDa) during the conjugation step. This provides a steric hydration layer that prevents aggregation without interfering with the covalent NHS-amine reaction[2][5].

Quantitative Data: Reaction Kinetics

To achieve high conjugation yields, you must balance the reactivity of the amine (which requires a higher pH to remain deprotonated and nucleophilic) against the half-life of the NHS ester (which degrades rapidly at high pH).

Table 1: Thermodynamic and Kinetic Parameters of NHS-Ester Conjugation

ParameterpH 7.0 (Neutral)pH 8.0 (Mildly Alkaline)pH 8.6 (Alkaline)
NHS Ester Hydrolysis Half-Life (

)
4 to 5 hours~1 hour10 minutes
Amine Reactivity (Nucleophilicity) Low (Mostly protonated)Optimal (Balanced)High (Deprotonated)
Primary Application Storage / Slow reactionsStandard ConjugationRapid labeling
Data Source [4][4][4]
Validated Experimental Protocol

High-Yield Conjugation of Antibodies to Gold Nanoparticles via DSNB

Objective: Engineer a self-validating SERS nanotag with >80% antibody coupling efficiency while preventing nanoparticle aggregation.

Phase 1: Nanoparticle Preparation & DSNB Monolayer Formation

  • Centrifuge 1.0 mL of 30 nm gold colloid (AuNP) at 2000 × g for 10 minutes. Carefully discard the supernatant to remove storage citrates[1][2].

  • Resuspend the AuNP pellet in 1.0 mL of 2.0 mM Borate buffer (pH 8.5) containing 0.1% Triton X-100 to provide immediate steric stabilization[2].

  • Add 10 µL of a 1.0 mM DSNB solution (strictly dissolved in anhydrous acetonitrile) to the AuNP suspension. Incubate for 8 hours at room temperature[1][2]. (Note: Anhydrous solvent is critical to prevent premature hydrolysis of the NHS ester stock).

Phase 2: Purification & Antibody Conjugation 4. Centrifuge the mixture at 2000 × g for 10 minutes to remove unreacted DSNB. Resuspend the functionalized pellet in 2.0 mM Borate buffer (pH 8.5)[1]. 5. Immediately add 20 µg of your target antibody. Ensure the antibody is pre-dialyzed into an amine-free buffer[1]. 6. Incubate for 16 hours at 4°C. Causality note: The lower temperature significantly reduces the rate of NHS hydrolysis, allowing the slower aminolysis reaction to proceed efficiently over a longer duration[1][4].

Phase 3: Quenching & Passivation 7. Add 100 µL of 10% Bovine Serum Albumin (BSA) and incubate for 8 hours. This step blocks any remaining unreacted NHS esters and fully passivates the nanoparticle surface against non-specific binding[1].

Pathway Visualization

ConjugationPathway AuNP Gold Nanoparticle (AuNP) SAM Chemisorption Disulfide Cleavage AuNP->SAM DSNB DSNB Linker (N-succinimidyl 2-nitrobenzoate) DSNB->SAM Intermediate AuNP-DSNB Complex (Exposed NHS Esters) SAM->Intermediate Hydrolysis Hydrolysis (Failure Pathway) High pH / Water Intermediate->Hydrolysis Competing Reaction Aminolysis Aminolysis (Success Pathway) + Target Antibody Intermediate->Aminolysis Amine-free Buffer DeadEnd Unreactive Carboxylate (Low Yield) Hydrolysis->DeadEnd Product SERS Nanotag (High Conjugation Yield) Aminolysis->Product

Logical workflow of DSNB bioconjugation highlighting competing hydrolysis and aminolysis pathways.

References
  • Title: Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific - US URL: 4

  • Title: Experiment #2 - Reaction Buffer Screen Source: nanoComposix URL: 5

  • Title: Labeled Gold Nanoparticles Immobilized at Smooth Metallic Substrates: Systematic Investigation of Surface Plasmon Resonance and Surface-Enhanced Raman Scattering Source: The Journal of Physical Chemistry B (ACS Publications) URL: 2

  • Title: Mixed Monolayers on Gold Nanoparticle Labels for Multiplexed Surface-Enhanced Raman Scattering Based Immunoassays Source: Analytical Chemistry (ACS Publications) URL: 1

  • Title: SERS detection of microRNA biomarkers for cancer diagnosis using gold-coated paramagnetic nanoparticles to capture SERS-active gold nanoparticles Source: RSC Publishing URL: 3

Sources

Technical Support Center: Troubleshooting 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione Conjugations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conjugation efficiency of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (commonly known as 2-Nitrobenzoyl-NHS). While N-hydroxysuccinimide (NHS) esters are the gold standard for forming stable amide bonds with primary amines, the unique structural properties of this specific reagent require precise optimization.

Below is a comprehensive guide detailing the mechanistic causality behind its low reactivity, self-validating troubleshooting protocols, and optimized workflows to ensure your bioconjugation succeeds.

Core Principles: The Mechanistic Challenge

ReactionPathway NHS_Ester 2-Nitrobenzoyl-NHS (Electrophile) Product 2-Nitrobenzamide Conjugate (Stable Amide Bond) NHS_Ester->Product Aminolysis (Sterically Hindered) Byproduct 2-Nitrobenzoic Acid + NHS (Inactive Hydrolysis Product) NHS_Ester->Byproduct Hydrolysis (Base-Catalyzed) Target_Amine Target Primary Amine (Nucleophile) Target_Amine->Product Water Water / OH- (Competing Nucleophile) Water->Byproduct

Reaction pathways of 2-Nitrobenzoyl-NHS showing desired aminolysis vs competing hydrolysis.

Section 1: Causality & Mechanistic FAQs

Q1: Why is the coupling efficiency of 2-Nitrobenzoyl-NHS significantly lower than standard aliphatic or para-substituted NHS esters? A: The primary culprit is steric hindrance. The nitro group at the ortho position of the benzoyl ring creates substantial spatial bulk directly adjacent to the electrophilic carbonyl carbon. When a primary amine approaches, this bulky group physically obstructs the optimal Bürgi-Dunitz trajectory required to form the tetrahedral intermediate, severely reducing the rate of nucleophilic displacement (1)[1]. To overcome this kinetic barrier, you must increase the molar excess of the reagent and extend the reaction time.

Q2: How does buffer pH dictate the success or failure of this specific reaction? A: NHS ester conjugations are a race between two competing nucleophiles: the target primary amine (desired aminolysis) and hydroxide ions/water (undesired hydrolysis). Primary amines must be deprotonated (-NH₂) to act as nucleophiles, which requires a pH typically between 7.2 and 8.5 (2)[2]. However, as pH increases, the rate of base-catalyzed hydrolysis of the NHS ester accelerates exponentially, dropping the reagent's half-life from hours to mere minutes (2)[2]. Because the ortho-nitro group already slows down your desired aminolysis, competing hydrolysis can easily dominate if the pH exceeds 8.2.

Q3: My protein precipitates upon addition of the reagent. How can I prevent this? A: 2-Nitrobenzoyl-NHS is highly hydrophobic. It must be dissolved in an anhydrous, polar aprotic solvent like DMSO or DMF prior to addition to the aqueous buffer (3)[3]. Protein precipitation occurs when the final concentration of this organic co-solvent exceeds the protein's tolerance. To resolve this, prepare a highly concentrated stock of the NHS ester so that the required molar excess can be delivered in a volume representing less than 5% of the total reaction mixture.

Q4: Could my buffer composition be quenching the reaction? A: Yes. Buffers containing primary or secondary amines (e.g., Tris, Glycine) act as competing nucleophiles and will rapidly consume the NHS ester before it can react with your target (3)[3]. Always perform conjugations in amine-free buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate.

Section 2: Data Presentation

Table 1: Troubleshooting Matrix for 2-Nitrobenzoyl-NHS

SymptomMechanistic CauseRecommended Solution
Near-zero conjugation yield Hydrolysis of NHS ester prior to use due to moisture exposure.Validate reagent integrity using Protocol 1. Store desiccated at -20°C.
Low yield despite active reagent Steric hindrance from the ortho-nitro group blocking aminolysis.Increase molar excess to 20-50x. Extend reaction time to 2-4 hours.
Protein precipitation Organic solvent (DMSO/DMF) concentration exceeds protein tolerance.Prepare higher concentration stock. Keep final solvent concentration < 5% v/v.
Rapid reagent depletion Competing primary amines in buffer (e.g., Tris, Glycine).Perform buffer exchange into PBS, HEPES, or 0.1 M Sodium Bicarbonate.

Table 2: Effect of pH on NHS Ester Kinetics

Reaction pHTarget Amine StateNHS Ester Half-Life (Aqueous)Aminolysis Efficiency
pH < 7.0 Protonated (-NH₃⁺), non-nucleophilic> 4 hoursVery Low
pH 7.5 - 8.0 Partially deprotonated (-NH₂)~ 1 hourOptimal Balance
pH 8.5 Highly deprotonated (-NH₂)~ 10 minutesModerate (Hydrolysis competes)
pH > 9.0 Fully deprotonated (-NH₂)< 2 minutesLow (Hydrolysis dominates)
Section 3: Diagnostic Logic & Self-Validating Protocols

Troubleshooting Start Low Conjugation Yield Observed CheckBuffer Is buffer amine-free? (e.g., No Tris or Glycine) Start->CheckBuffer ChangeBuffer Action: Buffer exchange to PBS or Bicarbonate CheckBuffer->ChangeBuffer No CheckPH Is reaction pH between 7.5 - 8.2? CheckBuffer->CheckPH Yes AdjustPH Action: Adjust pH to optimize amine deprotonation CheckPH->AdjustPH No CheckSolvent Was NHS ester dissolved in anhydrous DMSO/DMF? CheckPH->CheckSolvent Yes UseAnhydrous Action: Use fresh anhydrous solvent & desiccated reagent CheckSolvent->UseAnhydrous No Optimize Action: Increase molar excess (20-50x) and reaction time to overcome steric bulk CheckSolvent->Optimize Yes

Step-by-step troubleshooting workflow for resolving low reactivity in NHS ester conjugations.

Protocol 1: NHS Ester Integrity Assay (Base Hydrolysis Method)

Trustworthiness Principle: Never assume your reagent is active. Moisture condensation during storage rapidly degrades NHS esters into inactive carboxylic acids. This self-validating assay leverages the fact that free N-hydroxysuccinimide (the leaving group) absorbs strongly at 260 nm (4)[4].

  • Preparation : Dissolve 1-2 mg of 2-Nitrobenzoyl-NHS in 1 mL of anhydrous DMSO.

  • Baseline Measurement : Dilute 10 µL of this stock into 1 mL of amine-free buffer (pH 7.0) in a quartz cuvette. Immediately zero a spectrophotometer at 260 nm using a buffer blank, then measure the absorbance of the NHS ester solution (

    
    ). Ensure 
    
    
    
    is < 1.0.
  • Forced Hydrolysis : Add 100 µL of 0.5 N NaOH to the cuvette to force complete base-catalyzed hydrolysis. Vortex for 30 seconds.

  • Final Measurement : Immediately (within 1 minute) measure the absorbance again (

    
    ).
    
  • Interpretation : If

    
     is significantly greater than 
    
    
    
    (typically a 2- to 3-fold increase), your reagent is highly active. If
    
    
    , the reagent has already completely hydrolyzed in the vial and must be discarded.
Protocol 2: Optimized Aminolysis Workflow for Sterically Hindered Esters

Expertise Principle: Because the ortho-nitro group structurally impedes the reaction, we must kinetically force the reaction forward using a higher molar excess and longer incubation times, while strictly controlling pH to prevent runaway hydrolysis (5)[5].

  • Buffer Exchange : Ensure the target protein (1-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) adjusted to pH 8.0 (3)[3]. Do not use Tris or Glycine.

  • Reagent Solubilization : Equilibrate the sealed vial of 2-Nitrobenzoyl-NHS to room temperature for 30 minutes to prevent condensation. Dissolve in high-quality, anhydrous DMSO or DMF to a concentration of 50 mM.

  • Reaction Setup : Due to steric hindrance, use a 20- to 50-fold molar excess of the NHS ester relative to the target primary amines. Add the NHS ester stock dropwise to the protein solution while vortexing gently. Ensure the final organic solvent concentration remains < 5% v/v.

  • Incubation : Incubate the reaction at room temperature for 2 to 4 hours . The extended time compensates for the reduced aminolysis rate.

  • Quenching : Quench the unreacted NHS ester by adding a primary amine-containing buffer (e.g., 50 mM Tris or 100 mM Glycine, pH 8.0) and incubating for 15 minutes (5)[5].

  • Purification : Remove quenched byproducts and organic solvent using a size-exclusion desalting column or dialysis against your preferred storage buffer.

References
  • BenchChem . "Avoiding hydrolysis of NHS esters in biotinylation protocols."2

  • ThermoFisher Scientific . "Determine reactivity of NHS ester biotinylation and crosslinking reagents." 4

  • BenchChem . "Technical Support Center: Hydrophobic NHS Esters in Aqueous Buffers." 3

  • MDPI . "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." 1

  • PMC (National Institutes of Health) . "Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine." 5

Sources

Solving solubility issues of o-nitrobenzoyl-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of o-Nitrobenzoyl-NHS Ester in Aqueous Buffers Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Welcome to the Advanced Bioconjugation Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because you are encountering the classic "hydrophobic wall" when working with o-nitrobenzoyl-NHS esters. These reagents are invaluable for photocleavable linker applications, but their nitro-aromatic core renders them notoriously insoluble in aqueous buffers, leading to precipitation, poor conjugation efficiency, and frustrated researchers.

This guide bypasses generic advice to address the specific physicochemical conflict of this reagent: maintaining solubility long enough for aminolysis to occur before hydrolysis destroys the ester.

PART 1: The Solubility Paradox (Solvent & Stock Preparation)

Q: Why does my o-nitrobenzoyl-NHS ester precipitate immediately upon addition to PBS, even though I dissolved it in DMSO?

A: This is a phenomenon known as "solvent shock." The o-nitrobenzoyl group is highly lipophilic due to the aromatic ring and the nitro group. While soluble in DMSO, the moment a droplet hits the aqueous buffer, the local water concentration spikes to ~99%, forcing the hydrophobic reagent out of solution before it can disperse.

The Fix:

  • Concentration Gradient: Do not add the aqueous buffer to the organic stock. Always add the organic stock to the aqueous buffer under rapid agitation.

  • The "Dry" Rule: Your DMSO or DMF must be anhydrous .[1] Water in your stock solvent hydrolyzes the NHS ester before you even start the reaction.

    • Standard: Use commercial anhydrous grade (≤50 ppm water) or store over 3Å molecular sieves.

    • Test: If your stock solution turns cloudy or develops a precipitate within the DMSO vial, moisture has already destroyed the reagent.

Q: Should I use DMSO or DMF?

A: For o-nitrobenzoyl reagents, anhydrous DMSO is preferred for biological applications, though both work.[2]

  • DMF Risk: DMF degrades over time into dimethylamine, a secondary amine that will react with your NHS ester, capping it and killing the reaction. If you must use DMF, ensure it is fresh and amine-free.[3]

  • DMSO Benefit: It is stable and miscible. However, it is harder to remove by evaporation (requires dialysis or desalting).

PART 2: The Aqueous Interface (Reaction Conditions)

Q: My reaction turns milky (turbid). Is the experiment ruined?

A: Not necessarily, but it is suboptimal.

  • Milky/Turbid: This indicates the formation of micro-aggregates. The reagent is still present but has reduced surface area available for reaction. Reaction efficiency will drop by 40-60%.

  • Visible Crystals/Flakes: The experiment is likely failed. The reagent has "crashed out" completely.

Protocol Adjustment for Turbidity: If you observe turbidity, you are exceeding the solubility limit of the final mixture.

  • Lower the Stock Concentration: Instead of a 50 mM stock, use a 10-20 mM stock.

  • Increase Organic %: Most proteins tolerate up to 10% DMSO/DMF. If you are at 2%, increase to 5-10% to sustain solubility.

  • Cosolvent Additives: Adding non-ionic surfactants (e.g., 0.05% Tween-20) to the aqueous buffer before adding the NHS ester can stabilize the hydrophobic reagent in micelles, keeping it available for reaction.

Q: What is the optimal pH? I read pH 8.5 is best for NHS, but hydrolysis is a worry.

A: You are balancing two competing kinetics: Aminolysis (reaction with protein) vs. Hydrolysis (reaction with water).[4]

  • pH 8.0 - 8.5: Aminolysis is fast (minutes), but hydrolysis is also fast (half-life < 10 mins).

  • pH 7.2 - 7.5: Aminolysis is slower, but hydrolysis is significantly slower (half-life ~ hours).

Recommendation for o-nitrobenzoyl-NHS: Because this reagent is hydrophobic and slow to dissolve/disperse, use pH 8.0 . This provides enough deprotonated amines for a rapid reaction before the reagent precipitates or hydrolyzes.

  • Critical: Use a non-amine buffer like Phosphate, Bicarbonate, or HEPES . Never use Tris or Glycine.[5]

PART 3: Troubleshooting & Diagnostics
SymptomProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester prior to reaction.[6]Use fresh, anhydrous DMSO. Ensure buffer is pH < 8.5.
Visible Precipitate Local concentration too high during mixing.Vortex buffer while adding NHS stock dropwise.
Protein Precipitation Organic solvent % too high for this specific protein.Keep DMSO/DMF < 5% (v/v). Perform a mock reaction with solvent only to test protein stability.
No Reaction (0% Yield) Buffer incompatibility (Primary Amines).Ensure buffer is NOT Tris, Glycine, or containing Azide/BSA. Dialyze into PBS or HEPES.
PART 4: Visual Logic & Workflow

The following diagram illustrates the decision matrix for optimizing solubility and reactivity.

NHS_Optimization Start Start: o-Nitrobenzoyl-NHS Ester Solvent Dissolve in Anhydrous DMSO/DMF (Stock 10-20 mM) Start->Solvent Check_Moisture Is Solvent Dry? Solvent->Check_Moisture Hydrolysis Rapid Hydrolysis (Inactive Reagent) Check_Moisture->Hydrolysis No (Wet) Mixing Add Stock to Buffer (Dropwise + Vortex) Check_Moisture->Mixing Yes (Dry) Buffer_Prep Prepare Aqueous Buffer (pH 8.0, Amine-Free) Buffer_Prep->Mixing Observation Observe Solution Mixing->Observation Clear Clear Solution (Ideal State) Observation->Clear Soluble Turbid Turbid/Milky (Micro-precipitation) Observation->Turbid Borderline Precipitate Visible Flakes (Crashed Out) Observation->Precipitate Insoluble Reaction Incubate 1-2 hrs @ RT or 4°C Overnight Clear->Reaction Action_Turbid Proceed, but expect lower yield (~50%) Turbid->Action_Turbid Turbid->Reaction Action_Precip FAIL: Reduce Stock Conc. or Increase DMSO % Precipitate->Action_Precip Quench Quench with Tris/Glycine Reaction->Quench Purify Desalting/Dialysis Quench->Purify

Caption: Decision tree for managing solubility and reactivity of hydrophobic NHS esters.

PART 5: Validated Experimental Protocol

Objective: Conjugate o-nitrobenzoyl-NHS ester to a target protein (e.g., BSA or Antibody) minimizing precipitation.

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4).

  • o-Nitrobenzoyl-NHS Ester.

  • Anhydrous DMSO (stored over molecular sieves).[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0 (Freshly prepared).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step Methodology:

  • Buffer Exchange (Critical): Ensure protein is in an amine-free buffer. If the protein is in Tris, dialyze against 0.1 M Sodium Bicarbonate (pH 8.0) or PBS.[2][6]

    • Why? Tris contains amines that will consume your reagent immediately.

  • Calculate Molar Excess: For hydrophobic linkers, aim for a 10-fold to 20-fold molar excess .

    • Formula:

      
      
      
  • Prepare Reagent Stock: Dissolve o-nitrobenzoyl-NHS ester in anhydrous DMSO to a concentration of 10 mM .

    • Note: Do this immediately before use.[1][7] Do not store this solution.

  • The "Dropwise" Addition: While gently vortexing the protein solution, add the calculated volume of NHS-ester stock dropwise .

    • Target: Final DMSO concentration should be < 10% .

    • Tip: If the volume is small (< 5 µL), dilute the stock further in DMSO to make the pipetting volume manageable and prevent a "bolus" of precipitate.

  • Incubation: Incubate at Room Temperature for 30–60 minutes, or at 4°C for 2 hours. Keep in the dark (the o-nitrobenzoyl group is light-sensitive!).

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Why? This reacts with any remaining hydrophobic NHS ester, making it water-soluble (via the Tris adduct) and easier to remove.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with your storage buffer (e.g., PBS) to remove the hydrolyzed byproducts and organic solvent.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and solvent selection).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed kinetics of NHS hydrolysis vs. pH).

  • BenchChem. Technical Support Center: Hydrophobic NHS Esters in Aqueous Buffers. (Troubleshooting precipitation and solvent compatibility).

  • Lumiprobe. NHS Ester Labeling of Biomolecules. (Protocols for pH optimization and DMF/DMSO usage).

Sources

Technical Support Center: Optimizing N-Succinimidyl 2-Nitrobenzoate Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and protein modification. This guide is designed for researchers, scientists, and drug development professionals working with N-succinimidyl 2-nitrobenzoate and its functional derivatives (such as the photoreactive crosslinker ANB-NOS).

Labeling proteins with N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation. However, achieving the optimal Degree of Labeling (DOL) without compromising protein solubility or biological function requires precise stoichiometric control. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative frameworks to ensure reproducible conjugation.

Part 1: Mechanistic Principles of NHS Ester Conjugation

To troubleshoot labeling reactions effectively, one must understand the underlying physical chemistry. N-succinimidyl 2-nitrobenzoate targets primary amines (the N-terminus of polypeptide chains and the


-amino groups of lysine residues) to form stable, irreversible amide bonds.

The reaction is a kinetically driven competition between amidation (the desired nucleophilic attack by a primary amine) and hydrolysis (the degradation of the NHS ester by water molecules) [1].

ReactionPathway A N-Succinimidyl 2-Nitrobenzoate (NHS Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack (pH 7.2-8.5) B Target Protein (Primary Amines) B->C D Stable Amide Conjugate C->D Elimination E NHS Leaving Group C->E

Reaction mechanism of N-succinimidyl 2-nitrobenzoate conjugation to primary amines.

Part 2: Quantitative Optimization & Data Presentation

There is no universal "magic ratio" for NHS ester labeling. The optimal molar excess depends heavily on the absolute concentration of the reactants and the abundance of solvent-exposed lysine residues on your specific target protein[2].

Reference Matrix: Starting Molar Ratios by Protein Concentration

Use the following table to establish the baseline for your optimization experiments.

Protein ConcentrationProtein Molecular WeightRecommended Molar Excess (NHS:Protein)Mechanistic Rationale
< 1 mg/mL Any20:1 to 50:1Low collision frequency in dilute solutions requires massive thermodynamic excess to drive amidation.
1 - 5 mg/mL > 100 kDa (e.g., IgG)10:1 to 20:1Large proteins have many surface lysines; moderate excess prevents over-labeling and precipitation.
1 - 5 mg/mL < 50 kDa5:1 to 10:1Fewer available amines; high excess risks modifying critical active-site residues.
> 5 mg/mL Any2:1 to 5:1High reactant concentration drives rapid kinetics; lower ratio prevents runaway over-labeling.

Part 3: Self-Validating Experimental Protocol

To avoid catastrophic loss of precious protein samples, do not scale up a labeling reaction without first running a Titration Series . This protocol functions as a self-validating system: by testing multiple ratios simultaneously, you internally control for buffer variations, structural hindrance, and reagent degradation [3].

Workflow Step1 1. Prepare Protein 1-10 mg/mL in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Step3 3. Titration Series Set up 5:1, 10:1, 20:1 molar ratios (NHS:Protein) Step1->Step3 Step2 2. Prepare NHS Ester Fresh 10-20 mM stock in Anhydrous DMSO/DMF Step2->Step3 Step4 4. Incubation 30-60 min at RT (Protect from light) Step3->Step4 Mix gently Step5 5. Quenching & Purification Add 50 mM Tris, then Dialysis/Desalting Step4->Step5 Stop reaction Step6 6. QC & DOL Calculation UV-Vis Absorbance / Mass Spec Step5->Step6 Analyze

Step-by-step workflow for optimizing NHS ester to protein molar ratios.

Step-by-Step Methodology
  • Protein Preparation (Buffer Exchange): Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, or Carbonate-Bicarbonate) at pH 7.2–8.5.

    • Causality: Primary amines in buffers like Tris or glycine will act as competitive nucleophiles, sequestering the NHS ester and dropping your labeling efficiency to near zero.

  • Reagent Reconstitution: Dissolve the N-succinimidyl 2-nitrobenzoate in high-quality, anhydrous DMSO or DMF to a concentration of 10–20 mM immediately before use.

    • Causality: NHS esters are highly susceptible to moisture. Aqueous exposure prematurely converts the reactive ester into an inert carboxylic acid.

  • The Titration Setup: Aliquot your protein into three or four separate reaction tubes. Add the NHS ester stock to achieve distinct molar ratios (e.g., 5:1, 10:1, 20:1). Ensure the final volume of organic solvent (DMSO/DMF) does not exceed 5–10% of the total reaction volume.

  • Incubation: Incubate the reactions for 30–60 minutes at room temperature, or 2 hours on ice. If using a photoreactive derivative like ANB-NOS, perform this step in the dark to prevent premature nitrene generation [4].

  • Reaction Quenching: Add a quenching buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: Quenching halts the reaction at a precise timepoint, ensuring reproducibility and preventing the continuous, slow-phase labeling of buried or critical functional residues.

  • Purification: Remove unreacted reagent and quenching byproducts via size-exclusion chromatography (desalting columns) or dialysis.

Part 4: Troubleshooting Guides & FAQs

Q1: My protein precipitated immediately after adding the labeling reagent. What went wrong?

A: Precipitation is almost always caused by either over-labeling or solvent toxicity .

  • Mechanistic Cause: N-succinimidyl 2-nitrobenzoate contains a hydrophobic nitroaromatic ring. Over-labeling neutralizes the positively charged lysine residues on your protein's surface and coats it in hydrophobic moieties, drastically reducing aqueous solubility and driving aggregation [1]. Furthermore, if the final concentration of the carrier solvent (DMSO or DMF) exceeds 10% (v/v), it can denature the protein, exposing its hydrophobic core[2].

  • Actionable Fix: Reduce the molar excess of the NHS ester (e.g., drop from 20:1 to 5:1). Ensure your NHS ester stock solution is highly concentrated (e.g., 20 mM) so that the volume added remains <5% of the total reaction volume.

Q2: My Degree of Labeling (DOL) is extremely low despite using a 20:1 molar excess. How can I fix this?

A: Low DOL usually stems from competing nucleophiles, suboptimal pH, or reagent hydrolysis.

  • Mechanistic Cause: If your buffer contains primary amines (Tris, glycine) or high concentrations of sodium azide, these small molecules will outcompete the macromolecular target for the NHS ester [3]. Alternatively, if the reaction pH is below 7.2, the

    
    -amino groups of lysine residues remain protonated (-NH3+) and lack the necessary nucleophilicity to attack the ester.
    
  • Actionable Fix: Perform a rigorous buffer exchange into an amine-free buffer (like PBS or 0.1 M Sodium Bicarbonate, pH 8.3) prior to labeling. Always use a fresh, unopened vial of anhydrous solvent to dissolve the NHS ester.

Q3: Can I increase the pH to >9.0 to force the reaction to completion?

A: No. The optimal pH is a strict balancing act.

  • Mechanistic Cause: While raising the pH increases the proportion of deprotonated, highly reactive amines (-NH2), it simultaneously accelerates the rate of NHS ester hydrolysis by hydroxide (OH-) ions. Above pH 8.5, hydrolysis outpaces amidation, destroying the reagent before it can successfully conjugate to the protein [4]. Stick to the optimal window of pH 7.2–8.5.

Q4: Does the molecular weight of my protein change the required molar ratio?

A: Yes. Large proteins (like IgGs, ~150 kDa) have dozens of solvent-exposed lysine residues. A 20:1 molar excess might result in 4–6 labels per antibody, which is optimal. However, applying a 20:1 excess to a small 15 kDa peptide might label every available lysine, destroying its secondary structure and biological function. Always scale the molar excess relative to the number of available amines, not just the overall protein molarity.

Part 5: References

Storage stability and degradation of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (also known as N-succinimidyl 2-nitrobenzoate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot bioconjugation workflows, understand degradation kinetics, and implement field-proven handling protocols.

System Overview & Core Principles of Degradation

1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is an N-hydroxysuccinimide (NHS) ester utilized for the covalent modification of primary amines on biomolecules. While NHS esters are highly valued for forming stable amide bonds, their utility is intrinsically linked to their reactivity, which makes them highly susceptible to degradation via hydrolysis[1].

The Mechanistic Causality of Instability: The fundamental challenge in using this reagent is the competing nucleophilic attack on the ester's carbonyl carbon. While primary amines (aminolysis) are better nucleophiles than water, the high molar concentration of water in aqueous buffers makes hydrolysis a significant competing reaction[1].

Furthermore, the 2-nitro group on the aromatic ring exerts a profound electron-withdrawing effect (both inductive and resonance). This pulls electron density away from the ester's carbonyl carbon, increasing its partial positive charge (


). While this makes the reagent exceptionally efficient at labeling target amines, it drastically lowers the activation energy required for water to attack the bond, making it far more unstable than standard aliphatic NHS esters.

Reaction Pathway Visualization

The following diagram illustrates the logical relationship between the desired conjugation pathway and the competing degradation pathway.

ReactionPathways A 1-[(2-nitrobenzoyl)oxy]- 2,5-pyrrolidinedione (Intact NHS Ester) D Amide Conjugate + Free NHS (Desired Product) A->D Aminolysis (pH 7.2 - 8.5) E 2-Nitrobenzoic Acid + Free NHS (Degradation Product) A->E Hydrolysis (Moisture / High pH) B Primary Amine (Target Biomolecule) B->D C Water (Aqueous Buffer/Moisture) C->E

Figure 1: Competing reaction pathways of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione.

Quantitative Stability & Degradation Kinetics

The stability of NHS esters in aqueous solutions is quantified by their half-life (


). The rate of hydrolysis increases dramatically with increasing alkalinity because higher pH provides a higher concentration of hydroxide ions, which are exceptionally potent nucleophiles[2].

Because of the electron-withdrawing 2-nitro group, the half-life of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is significantly shorter than that of standard aliphatic NHS esters.

Buffer pHTemperatureEstimated Half-Life (Standard NHS)Estimated Half-Life (2-Nitrobenzoate NHS)
pH 7.0 4 °C4 – 5 hours[3]~1 – 2 hours
pH 7.0 25 °C~1 hour< 30 minutes
pH 8.0 25 °C~15 – 20 minutes< 5 minutes
pH 8.6 4 °C10 minutes[4]< 2 minutes

Note: Data for standard NHS esters is derived from established literature[3][4]. Values for the 2-nitrobenzoate derivative are extrapolated based on the accelerated electrophilic kinetics of aromatic nitro compounds.

Troubleshooting Guides & FAQs

Q: My bioconjugation yield has dropped significantly compared to my last batch. What happened? A: The most common cause is premature hydrolysis of the NHS ester. If the reagent was subjected to freeze-thaw cycles or opened while cold,1, cleaving the ester bond into 2-nitrobenzoic acid and free NHS[1].

Q: Can I prepare a stock solution in aqueous buffer and store it? A: Absolutely not. Because the half-life of NHS esters drops to mere minutes at higher pH[3], and the 2-nitro group accelerates this further, you must 2 like anhydrous DMSO or DMF before adding it to your reaction mixture[2].

Q: What buffers are compatible with this reagent? A: Use amine-free buffers such as Phosphate, HEPES, or carbonate-bicarbonate[2]. You must strictly avoid buffers containing primary amines (e.g., Tris or glycine), as they will aggressively compete with your target biomolecule for the reagent, resulting in near-zero target conjugation[2].

Q: How do I control the competing hydrolysis reaction during my experiment? A: Hydrolysis is inevitable in aqueous media, but you can favor the desired aminolysis by:

  • Keeping the reaction pH between 7.2 and 8.0 (balancing amine nucleophilicity with ester stability).

  • Using a 5- to 10-fold molar excess of the NHS ester relative to the target amine.

  • Adding the NHS ester to the aqueous mixture last, immediately after reconstituting it in an anhydrous solvent.

Experimental Protocol: Self-Validating Active Ester QC Assay

Before executing a high-value bioconjugation, it is critical to verify the integrity of your stored reagent. Because hydrolysis releases free N-hydroxysuccinimide (NHS)—which strongly absorbs at 260 nm—you can quantify degradation by comparing the baseline absorbance of your sample against a fully hydrolyzed control[2].

Materials Required:

  • Anhydrous DMSO (≤0.005% water)

  • 0.1 M NaOH (aqueous)

  • UV-Vis Spectrophotometer and Quartz Cuvettes

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione from -20°C storage. Allow it to sit at room temperature for 30–60 minutes before opening to prevent condensation[1].

  • Stock Preparation: Accurately weigh ~2.6 mg of the reagent and dissolve it in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Intact Sample Preparation (

    
    ):  Dilute the stock 1:100 in anhydrous DMSO to a final concentration of 100 µM.
    
  • Forced Hydrolysis Control (

    
    ):  Dilute the stock 1:100 in 0.1 M NaOH. Incubate at room temperature for 15 minutes. The highly alkaline environment will force complete cleavage of the ester bond, releasing all available NHS[2].
    
  • Measurement: Blank the spectrophotometer with anhydrous DMSO. Measure the absorbance of both the intact sample and the hydrolyzed control at 260 nm.

  • Data Analysis: Calculate the percentage of active (unhydrolyzed) ester using the following formula: Active Ester % = 100 -[(A_intact / A_total) * 100] (Note: If the active percentage is below 80%, discard the batch or proportionally increase the molar equivalents used in your conjugation).

Best Practices for Handling & Storage

To ensure maximum shelf-life and reproducibility, adhere strictly to the following workflow.

StorageWorkflow S1 1. Storage Store at -20°C to -80°C in a sealed desiccator S2 2. Equilibration Warm to Room Temp (30-60 min) before opening vial S1->S2 S3 3. Reconstitution Dissolve in anhydrous DMSO or DMF S2->S3 S4 4. Aliquoting Create single-use aliquots (Avoid freeze-thaw cycles) S3->S4 S5 5. Application Add to aqueous reaction buffer just prior to use S4->S5

Figure 2: Optimal handling and storage workflow to prevent premature hydrolysis.

References

  • [1] BenchChem Technical Support Team. "An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds." Benchchem.com. 1

  • [2] BenchChem Technical Support Team. "A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions." Benchchem.com. 2

  • [3] Wong, S. S., et al. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." National Institutes of Health (PMC). 3

  • [4] Hage, D. S., et al. "Affinity Chromatography and Importance in Drug Discovery." IntechOpen. 4

Sources

Technical Support Center: Overcoming Protein Aggregation During o-Nitrobenzoyl-NHS Modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve protein aggregation issues specifically associated with o-nitrobenzoyl-N-hydroxysuccinimide (o-NB-NHS) labeling.

The o-NB-NHS ester is a powerful photocleavable modifier used to impart temporal control over protein function. However, the intrinsic properties of both the NHS-ester chemistry and the o-nitrobenzyl group frequently lead to severe protein precipitation if the reaction environment is not strictly controlled[1].

Mechanistic Overview: Why Does o-NB-NHS Cause Aggregation?

To fix aggregation, we must first understand its causality. Aggregation during o-NB-NHS modification is driven by a "double-hit" to the protein's stability:

  • Loss of Positive Charge: NHS esters react covalently with primary amines (the N-terminus and lysine side chains) to form stable amide bonds. This neutralizes the positive charges of lysines, which are often critical for maintaining the protein's hydration shell and electrostatic repulsion[2].

  • Introduction of Hydrophobicity: The o-nitrobenzyl moiety is highly hydrophobic[1]. When multiple o-NB groups are conjugated to the protein surface, they create artificial hydrophobic patches. In an aqueous buffer, these patches seek to minimize contact with water, driving intermolecular hydrophobic collapse and subsequent precipitation.

G Native Native Protein (Exposed Lysines, Soluble) Reaction Add o-NB-NHS (Hydrophobic Modifier) Native->Reaction pH 7.5-8.0 Modified Modified Protein (Neutralized Lysines, Exposed o-NB) Reaction->Modified Amine Coupling Aggregated Protein Aggregation (Hydrophobic Collapse) Modified->Aggregated No Additives High DOL Stabilized Stabilized Conjugate (Soluble) Modified->Stabilized L-Arginine / Tween-20 Optimized DOL

Fig 1: Logical pathway of o-NB-NHS induced aggregation and mitigation strategies.

Troubleshooting Guides & FAQs

Q1: My protein aggregates almost immediately upon adding the o-NB-NHS reagent. What is causing this "solvent shock"? A: o-NB-NHS is poorly soluble in water and must be dissolved in an organic solvent like anhydrous DMF or DMSO[3]. If you add a large volume of this stock solution rapidly, you create localized zones of high organic solvent concentration and high modifier concentration. This denatures the protein and forces immediate cross-linking/aggregation.

  • Solution: Ensure the final concentration of DMF/DMSO in your reaction does not exceed 5–10% (v/v). Add the o-NB-NHS stock solution dropwise while gently, but continuously, vortexing or stirring the protein solution to ensure rapid dispersion. Note that DMF can degrade into dimethylamine (which reacts with NHS esters); always use high-quality, amine-free anhydrous DMF[4].

Q2: How does the Degree of Labeling (DOL) affect solubility, and how can I optimize it? A: Over-labeling is the primary culprit for delayed aggregation[2]. Modifying too many lysines shifts the protein's isoelectric point (pI) and overwhelms the surface with hydrophobic o-NB groups.

  • Solution: You must perform a titration experiment. Instead of a standard 10–20x molar excess of NHS ester, reduce the molar excess to 2x, 5x, and 8x. Measure the DOL for each using UV-Vis spectroscopy, and monitor for aggregation via Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Choose the lowest DOL that still meets your experimental requirements.

Q3: Are there specific buffer additives that can prevent hydrophobic collapse during the reaction? A: Yes. L-Arginine is a highly effective, non-interfering aggregation suppressor. Arginine forms supramolecular clusters in aqueous solutions that display a hydrophobic surface. These clusters transiently mask the exposed hydrophobic patches on your modified protein, preventing protein-protein aggregation without inhibiting the NHS-ester amine coupling[5]. Additionally, low concentrations of non-ionic detergents (e.g., 0.01–0.05% Tween-20) can help solubilize the hydrophobic o-NB groups[6].

Q4: Does the reaction pH influence the likelihood of precipitation? A: Absolutely. NHS ester reactions require a slightly alkaline pH (typically 7.2–8.5) to ensure primary amines are deprotonated and nucleophilic[4]. However, proteins are least soluble when the buffer pH matches their isoelectric point (pI), as the net charge becomes zero[6]. Because NHS modification removes positive charges, the pI of your protein will shift downward during the reaction.

  • Solution: Calculate the predicted pI of your modified protein. If the reaction pH (e.g., 7.5) is within 0.5 units of the modified pI, adjust your buffer pH to 8.0–8.3 to maintain a net negative charge and preserve electrostatic repulsion.

Data Presentation: Buffer Optimization Guidelines

To design a self-validating and robust reaction environment, reference the following quantitative parameters when setting up your modification buffer.

Parameter / AdditiveRecommended RangeMechanistic Purpose
Protein Concentration 1.0 – 5.0 mg/mLHigh concentrations increase the probability of intermolecular collisions. Keep concentration low during labeling[6].
L-Arginine (Free base) 50 mM – 200 mMMasks hydrophobic patches via supramolecular clustering; prevents amorphous aggregation[5].
Tween-20 or CHAPS 0.01% – 0.05% (w/v)Non-denaturing detergents that shield the hydrophobic o-nitrobenzyl moieties from the aqueous environment[6].
Reaction pH 7.5 – 8.5Balances amine nucleophilicity against the rate of NHS ester hydrolysis. Must be kept away from the protein's pI[4].
Organic Co-solvent < 10% (v/v) finalEnsures o-NB-NHS remains soluble in the aqueous buffer without causing solvent-induced protein denaturation[3].

Experimental Protocols: Optimized o-NB-NHS Labeling Workflow

The following step-by-step methodology incorporates the troubleshooting principles discussed above to ensure high-yield, aggregate-free modification.

Step 1: Protein Preparation & Buffer Exchange

  • Dialyze or use a desalting column to exchange your target protein into an amine-free reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0). Do not use Tris or glycine buffers, as they contain primary amines.

  • Adjust the protein concentration to 2.0 mg/mL.

  • Optional but recommended: Spike the buffer with 50 mM L-Arginine and 0.02% Tween-20 to pre-stabilize the protein.

Step 2: Reagent Preparation

  • Equilibrate the o-NB-NHS ester vial to room temperature before opening to prevent moisture condensation (which causes rapid hydrolysis).

  • Dissolve the o-NB-NHS ester in high-quality, anhydrous DMF to a concentration of 10 mM immediately before use[3].

Step 3: Conjugation Reaction

  • Calculate the required volume of o-NB-NHS to achieve a 5x molar excess over the protein.

  • Place the protein solution on a magnetic stirrer at a low speed.

  • Add the o-NB-NHS solution dropwise (e.g., 1 µL at a time) to the vortex center. Ensure the total DMF volume added does not exceed 5% of the total reaction volume.

  • Incubate the reaction at room temperature for 1 to 2 hours. Protect the tube from light (e.g., wrap in aluminum foil) to prevent premature photocleavage of the o-nitrobenzyl group.

Step 4: Quenching and Purification

  • Quench the unreacted NHS ester by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the modified protein using Size Exclusion Chromatography (SEC) or a gel filtration desalting column equilibrated with your final storage buffer (e.g., PBS, pH 7.4)[3]. This removes free dye, quenched byproducts, and any small oligomers.

Workflow Prep 1. Protein Prep (2 mg/mL, pH 8.0, Add Arginine) Mix 3. Dropwise Addition (Stirring, <5% DMF) Prep->Mix Cosolvent 2. o-NB-NHS Prep (Dissolve in Anhydrous DMF) Cosolvent->Mix Incubate 4. Incubation (1-2h, RT, Dark) Mix->Incubate Purify 5. SEC Purification (Remove free dye) Incubate->Purify

Fig 2: Optimized step-by-step workflow for o-NB-NHS protein modification.

References

  • BenchChem. Technical Support Center: NHS Ester Reactions with Proteins. BenchChem. 2

  • Chen, X., et al. A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. ChemBioChem (via ResearchGate). 1

  • Abberior Instruments. NHS ester protocol for labeling proteins. Abberior. 3

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. 4

  • G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.6

  • NIH / PLoS One. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. National Institutes of Health. 5

Sources

Technical Support Center: Solvent Optimization for 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- (commonly known as N-Succinimidyl 2-nitrobenzoate or 2-nitrobenzoic acid NHS ester).

Because the nitro group on the aromatic ring is highly electron-withdrawing, it increases the electrophilicity of the carbonyl carbon. While this makes the reagent exceptionally efficient for aminolysis (crosslinking), it also makes it hyper-susceptible to competitive hydrolysis[1]. Proper solvent selection is the single most critical variable in preventing premature reagent degradation.

The Causality of Solvent Failure: Why Standard Solvents Fall Short

Before exploring alternatives, it is crucial to understand the mechanistic failures of the industry-standard solvents, DMF and DMSO, when used with highly reactive NHS esters[2][3].

  • The DMF Degradation Pathway: N,N-Dimethylformamide (DMF) is widely used due to its excellent solvation of hydrophobic aromatic compounds. However, upon exposure to light and air, DMF slowly degrades into dimethylamine. Dimethylamine is a potent primary amine that will instantly react with your NHS ester, forming an inactive amide and destroying your reagent before it ever touches your target biomolecule[3].

  • The DMSO Hygroscopicity Issue: Dimethyl sulfoxide (DMSO) does not degrade into amines, but it is extremely hygroscopic. Every time a DMSO bottle is opened, it absorbs atmospheric moisture. In the presence of water, the NHS ester undergoes rapid hydrolysis, yielding 2-nitrobenzoic acid and free N-hydroxysuccinimide[3].

Validated Alternative Solvents

To bypass these failure modes, we recommend transitioning to the following alternative solvents:

  • DMAc (N,N-Dimethylacetamide): The superior structural analog to DMF. It provides the same polar aprotic solvation for the hydrophobic nitrobenzoate moiety but does not degrade into free amines over time[3].

  • Acetonitrile (MeCN): An excellent, highly volatile anhydrous solvent. It is far less hygroscopic than DMSO and is ideal for small-molecule conjugations or solid-phase synthesis where aqueous buffers are not strictly required[1].

  • Propylene Carbonate: An emerging "green chemistry" solvent. It is a highly polar aprotic solvent that effectively supports NHS ester stability and condensation reactions without the severe toxicity profile (reprotoxicity) associated with standard amides like NMP or DMF[4].

Quantitative Solvent Comparison
SolventDielectric Constant (ε)HygroscopicityAmine Degradation RiskToxicity / Sustainability ProfileBest Use Case for 2-Nitrobenzoate NHS
DMF (Standard)36.7HighHigh (Dimethylamine)ReprotoxicNot recommended unless freshly distilled.
DMSO (Standard)46.7Very High NoneLowUse only if sealed under argon over molecular sieves.
DMAc (Alternative)37.8ModerateNone ReprotoxicDirect drop-in replacement for DMF.
MeCN (Alternative)37.5LowNoneModerateSmall molecule & anhydrous conjugations.
Propylene Carbonate 64.9LowNoneLow (Green Solvent)Sustainable bioconjugation & scale-up.
Troubleshooting & FAQs

Q: My conjugation yield is near zero, and the organic stock solution turned slightly yellow before I even added the target protein. What happened? A: The yellowing indicates the premature release of the 2-nitrobenzoate derivative, meaning your NHS ester has already reacted. If you used DMF, it likely contained dimethylamine impurities[2]. If you used DMSO, it likely absorbed water, leading to hydrolysis. Discard the solvent, purchase anhydrous DMAc or Propylene Carbonate, and store it over 3Å molecular sieves.

Q: I must use an aqueous buffer for my protein. How do I prevent the highly hydrophobic 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- from crashing out or hydrolyzing instantly? A: You must use a co-solvent strategy. Dissolve the NHS ester in anhydrous DMAc or MeCN at a high concentration (e.g., 50 mM). Add this stock dropwise to your aqueous protein solution while vortexing, ensuring the final organic solvent concentration remains <10% v/v . This prevents protein denaturation while keeping the hydrophobic crosslinker in solution long enough for aminolysis to outcompete hydrolysis[5].

Q: What is the optimal pH for the aqueous phase of the reaction? A: The target primary amine must be deprotonated to act as a nucleophile. The optimal pH is 8.0 to 8.5 (e.g., 0.1 M Sodium Bicarbonate buffer). At pH < 7.5, the amines are protonated and unreactive. At pH > 8.5, the rate of competing water hydrolysis increases exponentially, destroying the NHS ester in minutes[2][3].

Q: Can I store the reconstituted 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- for future use? A: It is highly discouraged. Even in anhydrous DMAc or Propylene Carbonate, trace moisture will degrade the reagent over time. Always prepare the organic stock solution immediately before use[5].

Experimental Methodology: DMAc/Propylene Carbonate Mediated Conjugation

This self-validating protocol ensures that reagent integrity is maintained from dissolution to final conjugation.

Step 1: Reagent Preparation (Anhydrous Environment)

  • Equilibrate the vial of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- to room temperature inside a desiccator for 30 minutes before opening to prevent condensation.

  • Prepare a 10–50 mM stock solution by dissolving the compound in anhydrous DMAc or Propylene Carbonate (dried over 3Å molecular sieves).

  • Validation Check: The solution should be clear. Immediate deep coloration suggests solvent contamination.

Step 2: Biomolecule Preparation

  • Dissolve your target protein/peptide in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) adjusted to pH 8.3 .

  • Critical: Ensure no Tris or glycine buffers are used, as these contain primary amines that will consume the NHS ester.

Step 3: The Conjugation Reaction

  • Add a 10- to 20-fold molar excess of the organic NHS ester stock to the aqueous protein solution.

  • Add the organic stock dropwise while gently vortexing. Ensure the final volume of DMAc/Propylene Carbonate does not exceed 10% of the total reaction volume[5].

  • Incubate at room temperature for 1 to 2 hours, or on ice for 4 hours.

Step 4: Quenching and Purification

  • Stop the reaction by adding a quenching buffer containing primary amines (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM Glycine) and incubate for 15 minutes.

  • Purify the stable amide conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove the quenched byproducts and the organic co-solvent[5].

Mechanistic Workflow

The following diagram illustrates the logical pathways of the NHS ester based on your solvent choices.

G A 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- B Anhydrous Alternative Solvent (DMAc, MeCN, Propylene Carbonate) A->B Optimal Dissolution C Old/Degraded DMF (Contains Dimethylamine) A->C Poor Solvent Choice D Aqueous Reaction Buffer (pH 7.5 - 8.5) B->D Dilute to <10% v/v H Premature Aminolysis (Failed Reagent) C->H Reacts with free amines E Target Biomolecule (Primary Amine) D->E Mix G Hydrolyzed NHS Ester (2-Nitrobenzoic Acid) D->G Competing Hydrolysis F Stable Amide Conjugate (Success) E->F Desired Aminolysis

Reaction pathways of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- based on solvent selection.

References
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[2]

  • Benchchem. A Comparative Guide to Bis-PEG3-NHS Ester and its Alternatives for Bioconjugation.[5]

  • National Institutes of Health (PMC). Practical Considerations, Challenges, and Limitations of Bioconjugation.[1]

  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.[3]

  • Max Planck Society (MPG.PuRe). Functional Poly(phosphoester)s: Variation of Solubility, Thermal Stability, Film Formation and Gelation.[4]

  • Simon Fraser University (Summit Research Repository). Tuning the Surface Chemistry of Second Harmonic Active Lithium Niobate Nanoprobes using a Silanol-Alcohol Condensation Reaction.

Sources

Validation & Comparative

A Researcher's Guide to the H-NMR Spectroscopic Characterization of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and synthetic chemistry, N-hydroxysuccinimide (NHS) esters are pivotal reagents for the facile acylation of primary amines. The compound 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-, also known as N-(2-nitrobenzoyloxy)succinimide, is a member of this important class of molecules. Its utility in chemical synthesis and drug development necessitates a thorough understanding of its structural and electronic properties. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides an indispensable tool for the structural elucidation and purity assessment of this compound.

This guide offers an in-depth analysis of the ¹H-NMR characterization of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-. We will explore the expected ¹H-NMR spectrum, compare it with related compounds, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Landscape: Interpreting the ¹H-NMR Spectrum

The molecular structure of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- comprises two key moieties: the succinimide ring and the 2-nitrobenzoyl group. The ¹H-NMR spectrum will reflect the distinct chemical environments of the protons in each of these regions.

A detailed breakdown of the expected proton signals is presented below:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Succinimide Protons (CH₂-CH₂)~2.9Singlet4HThe four protons on the succinimide ring are chemically equivalent due to rapid conformational averaging, resulting in a characteristic singlet. This signal is a hallmark of the succinimide core.[1][2][3]
Aromatic Protons (Nitrobenzoyl)7.8 - 8.5Multiplet4HThe four protons on the aromatic ring will exhibit a complex splitting pattern due to their proximity to the electron-withdrawing nitro and carbonyl groups. Their downfield chemical shifts are indicative of the deshielding effect of these substituents.

Comparison with Alternative Succinimide Derivatives:

To appreciate the unique spectral features of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-, a comparison with simpler, related structures is insightful:

  • N-Hydroxysuccinimide (NHS): The parent NHS molecule typically shows a singlet for the four succinimide protons around 2.8 ppm in DMSO-d₆.[3] The absence of aromatic signals in the NHS spectrum provides a clear baseline for comparison.

  • N-Methylsuccinimide: In this derivative, the succinimide protons appear as a singlet, while a new singlet corresponding to the N-methyl group emerges at a more upfield position.[4]

  • N-Benzylsuccinimide: The introduction of a benzyl group results in a singlet for the succinimide protons and a set of multiplets for the aromatic protons of the benzyl ring, typically in the 7.2-7.4 ppm range, along with a singlet for the benzylic CH₂ group.[5]

The distinct downfield shift and complex multiplicity of the aromatic protons in our target molecule, compared to N-benzylsuccinimide, are a direct consequence of the strong electron-withdrawing nature of the ortho-nitro group on the benzoyl moiety.

Experimental Protocol: Acquiring a High-Fidelity ¹H-NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H-NMR spectrum of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-.

Materials:

  • 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is a good initial choice due to its high solubilizing power for polar organic molecules.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H-NMR spectrum. Key parameters to consider:

      • Number of scans: 16 or 32 scans are typically sufficient for a sample of this concentration.

      • Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.

      • Spectral width: A standard spectral width covering the range of -1 to 12 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- and the expected regions for its proton NMR signals.

G cluster_succinimide Succinimide Moiety cluster_nitrobenzoyl 2-Nitrobenzoyl Moiety N1 N C1 C=O N1->C1 O1 O N1->O1 Oxy-linkage C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 C=O C3->C4 C4->N1 H_succ ~2.9 ppm (s, 4H) C5 C=O O1->C5 C6 C C5->C6 C7 CH C6->C7 C8 CH C7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 C-NO₂ C10->C11 C11->C6 H_arom 7.8-8.5 ppm (m, 4H)

Figure 1: Molecular structure and key ¹H-NMR signal regions.

Causality and Trustworthiness in Synthesis and Characterization

The synthesis of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- typically involves the reaction of 2-nitrobenzoyl chloride with N-hydroxysuccinimide.[6] The purity of the final product is paramount, and ¹H-NMR is a primary tool for its verification.

Potential Impurities and their Spectroscopic Signatures:

  • Residual N-hydroxysuccinimide: A singlet around 2.8 ppm and a broad singlet for the hydroxyl proton.

  • 2-Nitrobenzoic acid: A broad singlet for the carboxylic acid proton (typically >10 ppm) and aromatic signals.

  • Solvent Residues: Signals corresponding to the solvents used in the synthesis and purification (e.g., toluene, methylene chloride).

A self-validating protocol for characterization involves not only identifying the signals of the desired product but also actively searching for the characteristic signals of potential impurities. The absence of these signals provides strong evidence for the purity of the compound.

This guide provides a foundational understanding of the ¹H-NMR characterization of 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-. By combining predictive analysis based on related structures with a robust experimental protocol, researchers can confidently verify the structure and purity of this important chemical reagent.

References

  • ¹H NMR spectrum of (A) N-hydroxysuccinimide ester, and (B) N-palmitoyl... - ResearchGate. Available at: [Link]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal. Available at: [Link]

  • N-hydroxysuccinimide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Synthesis of 2-nitrobenzoyl chloride - PrepChem.com. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Available at: [Link]

  • 2,5-Pyrrolidinedione, 1-methyl- - the NIST WebBook. Available at: [Link]

  • 2,5-Pyrrolidinedione, 1-(phenylmethyl)- - the NIST WebBook. Available at: [Link]

  • Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC. Available at: [Link]

  • 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- | C6H7NO5 | CID 20617651 - PubChem. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. Available at: [Link]

  • 2,5-Pyrrolidinedione, 1-(((4-nitrophenyl)acetyl)oxy)- | C12H10N2O6 | CID 100796 - PubChem. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Rsc.org. Available at: [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls - PMC. Available at: [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione - JSciMed Central. Available at: [Link]

Sources

Spectroscopic Validation of 2-Nitrobenzoyl Group Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The 2-Nitrobenzoyl Standard

The 2-nitrobenzoyl (2-NB) group serves as a foundational photocleavable protecting group (PPG) and a critical chromophore in chemical biology. While newer derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB) offer red-shifted absorption for biological compatibility, the unsubstituted 2-NB group remains the industry standard for synthetic intermediates and applications where steric bulk must be minimized.

This guide objectively compares the spectroscopic validation of 2-NB incorporation against its methoxy-substituted alternatives. It provides a technical roadmap for confirming incorporation using UV-Vis, FTIR, and NMR, emphasizing the causal link between electronic structure and spectral signature.

Comparative Analysis: 2-NB vs. High-Performance Alternatives

The primary challenge in validating 2-NB incorporation is distinguishing it from the native scaffold (e.g., peptides, nucleotides) and high-performance alternatives like DMNB.

Table 1: Spectroscopic Performance Matrix (2-NB vs. DMNB)
Feature2-Nitrobenzoyl (2-NB) 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Implication for Validation
UV

240–260 nm (tail to ~310 nm)340–355 nm 2-NB is difficult to quantify in proteins/DNA (

overlap). DMNB is distinct.[1]

(Extinction)
~4,000 – 6,000 M

cm

~5,000 – 9,000 M

cm

DMNB offers higher sensitivity for low-concentration detection.

NMR Signature
Multiplet (4H):

7.6–8.2 ppm
Singlets (2H):

7.7, 4.0 (OMe)
2-NB requires coupling analysis; DMNB shows distinct isolated singlets.
FTIR (

asym)
1530–1540 cm

1520–1525 cm

Both are diagnostic, but 2-NB is often sharper due to lack of OMe vibrational clutter.
Photolysis Yield Moderate (

)
High (

)
2-NB requires harsh UV (<300 nm) for functional validation; DMNB cleaves at 365 nm.
Expert Insight: The Causality of Detection
  • UV-Vis: The lack of electron-donating groups in 2-NB keeps the

    
     transition energy high (shorter wavelength). Consequently, UV-Vis is a poor primary validation tool  for 2-NB in aromatic-rich biomolecules but excellent for small molecule synthesis.
    
  • NMR: The 2-NB group exhibits an ABCD aromatic spin system. The proton ortho to the nitro group is significantly deshielded (

    
     > 8.0 ppm) by the anisotropic effect and electron withdrawal of the 
    
    
    
    group, serving as the primary confirmation marker .

Strategic Validation Workflows

To ensure scientific integrity, validation must follow a "Self-Validating System" approach: Structural Confirmation (Static) followed by Functional Confirmation (Dynamic/Uncaging).

Diagram 1: The Spectroscopic Decision Matrix

This workflow dictates the optimal analytical technique based on the sample matrix.

ValidationLogic Start Sample: 2-NB Modified Compound MatrixCheck Is the Scaffold Aromatic? (Protein, DNA, etc.) Start->MatrixCheck No NO (Small Molecule/Aliphatic) MatrixCheck->No Clean Baseline Yes YES (Peptide/Nucleotide) MatrixCheck->Yes Interference High UVVis Method A: UV-Vis Spectroscopy (Look for 260nm shoulder) No->UVVis NMR Method B: 1H NMR (Diagnostic Multiplets 7.6-8.2 ppm) No->NMR Yes->NMR Primary FTIR Method C: FTIR (Nitro Stretch 1535 cm-1) Yes->FTIR Secondary (Solid State) Valid VALIDATED UVVis->Valid NMR->Valid FTIR->Valid

Caption: Decision matrix for selecting the optimal spectroscopic method based on scaffold interference.

Detailed Experimental Protocols

Protocol A: NMR Structural Fidelity (The Gold Standard)

Purpose: To confirm covalent attachment via unique aromatic splitting patterns.

  • Preparation: Dissolve 5–10 mg of the product in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ). Avoid protic solvents if labile protons are being assigned.
  • Acquisition: Run a standard proton sequence (min. 16 scans).

  • Analysis (The "Fingerprint"):

    • Locate the H-3 proton (ortho to

      
      ). In 2-NB, this appears as a doublet or multiplet at 8.0–8.2 ppm .
      
    • Locate the H-6 proton (ortho to Carbonyl). This typically appears at 7.6–7.9 ppm .

    • Differentiation: If you see two sharp singlets at ~7.7 ppm and ~4.0 ppm, you have accidentally incorporated a DMNB-like impurity or precursor. 2-NB must show coupling (

      
       Hz).
      
  • Integration: Normalize the H-3 signal to 1.0. Verify that the scaffold signals integrate to the correct stoichiometric ratio (e.g., 1:1 for mono-labeling).

Protocol B: Functional Validation via UV-Vis Photolysis

Purpose: To validate that the group is not just present, but photo-active (correct electronic connectivity).

  • Baseline Scan: Prepare a 50

    
    M solution in Methanol/Water (1:1). Record UV-Vis spectrum (200–400 nm). Note the 
    
    
    
    (typically ~260 nm).
  • Irradiation: Expose the sample to a UV lamp (365 nm for slow uncaging, or <300 nm for rapid uncaging) for 5 minutes.

  • Post-Exposure Scan: Record the spectrum again.

    • Success Criteria: You should observe a spectral shift . The 2-nitrobenzoyl group rearranges to a 2-nitroso species. This often results in a decrease in the primary peak and the growth of a broad, lower-intensity band or a shift in the valley regions.

    • Failure: If the spectrum remains static, the nitro group may be reduced (amine) or sterically locked.

Diagram 2: The Photochemical Validation Loop

This diagram illustrates the functional validation mechanism.

Photolysis Substrate 2-NB Caged Compound Excitation UV Excitation (hv < 320nm) Substrate->Excitation Absorption Intermediate aci-Nitro Intermediate Excitation->Intermediate H-Abstraction Product Free Substrate + 2-Nitrosobenzaldehyde Intermediate->Product Hydrolysis (Spectral Shift)

Caption: Mechanism of photolysis used for functional validation. The formation of the nitroso byproduct confirms photo-activity.

FTIR Fingerprinting: The Solid-State Check

When solubility is an issue, FTIR provides a rapid "Yes/No" confirmation.

  • Region of Interest: 1300–1600 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • The Marker: Look for the Asymmetric

    
     stretch  at 1535 
    
    
    
    10 cm
    
    
    .
    • Note: This band is strong and usually distinct from amide I/II bands (1650/1550 cm

      
      ) in peptides, though overlap can occur. The Symmetric stretch  at 1350 cm
      
      
      
      is often cleaner in peptide conjugates.

References

  • Vertex AI Search. (2026). Spectroscopic characterization of 2-nitrobenzoyl group. Retrieved from

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from 2

  • BenchChem. (2025).[1][3] Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Retrieved from 3

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from 4

  • National Institutes of Health (NIH). (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols. Retrieved from 5

Sources

TLC Analysis of N-Succinimidyl 2-Nitrobenzoate Reaction Progress: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Analysis of N-Succinimidyl 2-Nitrobenzoate Reaction Progress Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The precise monitoring of aminolysis reactions involving N-succinimidyl 2-nitrobenzoate is a critical step in bioconjugation and organic synthesis workflows.[2] While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for quantification, Thin Layer Chromatography (TLC) remains the most efficient tool for rapid, at-line decision-making.[1] This guide provides an in-depth technical analysis of the TLC workflow for this specific NHS-ester, comparing its performance and utility against instrumental alternatives like HPLC and NMR.

The Chemistry & Reaction Context

N-succinimidyl 2-nitrobenzoate is an activated ester designed to react with primary amines (


) to form stable amide bonds.[2] The 2-nitro group serves two purposes: it acts as an electron-withdrawing group to increase the electrophilicity of the carbonyl carbon, and it provides a distinct UV chromophore for detection.

The Competition: The primary challenge in monitoring this reaction is the competition between Aminolysis (desired) and Hydrolysis (undesired).

  • Pathway A (Aminolysis): Ester + Amine

    
     Amide Product + N-Hydroxysuccinimide (NHS)[1]
    
  • Pathway B (Hydrolysis): Ester +

    
    
    
    
    
    2-Nitrobenzoic Acid + NHS[1]

Effective analysis must distinguish between the starting material (SM), the amide product, and the hydrolysis byproduct (Acid).[1]

Reaction Workflow Diagram

ReactionPathways SM N-Succinimidyl 2-Nitrobenzoate Amide Target Amide (Product) SM->Amide + Amine (Aminolysis) Acid 2-Nitrobenzoic Acid (Byproduct) SM->Acid + H2O (Hydrolysis) NHS NHS (Leaving Group) SM->NHS Released in both paths Amine Primary Amine (R-NH2) Water Water (Hydrolysis)

Caption: Competitive reaction pathways for N-succinimidyl 2-nitrobenzoate. Analysis must resolve the Target Amide from the Acid byproduct.

Optimized TLC Protocol

Unlike generic TLC guides, this protocol is tailored for the polarity and stability profile of nitro-substituted NHS esters.

Materials & Stationary Phase[3][4][5][6][7][8][9][10][11]
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Significance: The

    
     indicator is crucial because the nitrobenzene moiety strongly quenches fluorescence, appearing as a dark spot against the bright green background under 254 nm UV light.
    
Mobile Phase Optimization

Standard Hexane/Ethyl Acetate systems often fail to separate the hydrolysis product (Acid) from the NHS ester due to "tailing" of the carboxylic acid.

Solvent SystemRatio (v/v)ApplicationRf Behavior
Hexane : EtOAc 3:1Initial ScreeningSM moves high; NHS stays at baseline.
Hexane : EtOAc 1:1Polar AminesGood separation of SM (Rf ~0.6) and NHS (Rf ~0.2).[1]
DCM : MeOH 95:5High Polarity ProductsUsed if the amide product is very polar.
Hexane : EtOAc : AcOH 60:40:1Recommended The 1% Acetic Acid (AcOH) sharpens the Acid byproduct spot, preventing overlap with SM.
Step-by-Step Execution
  • Sample Prep: Dissolve a micro-aliquot of the reaction mixture in anhydrous Ethyl Acetate.

    • Critical: Do not use methanol or water for dilution, as they will react with the NHS ester in the capillary, creating false positives for hydrolysis.

  • Spotting: Apply SM reference, Co-spot (SM + Rxn), and Reaction Mixture (Rxn).[1]

  • Elution: Run until the solvent front reaches 80% of the plate height.

  • Visualization:

    • UV (254 nm): Primary detection. The 2-nitro group is UV-active.

    • Ninhydrin Stain: Secondary detection. Visualizes unreacted amines (free amines turn purple/blue). Does not stain the NHS ester.

    • Iodine Chamber: Visualizes the released NHS leaving group (brown spot).

Comparative Analysis: TLC vs. Alternatives

This section objectively compares the TLC method against HPLC and NMR, focusing on the specific context of monitoring N-succinimidyl 2-nitrobenzoate.

Performance Matrix
FeatureTLC (Optimized) HPLC (Reverse Phase) 1H NMR
Time to Result 5–10 minutes30–60 minutes (prep + run)15–60 minutes
Throughput High (Multiple spots/plate)Low (Sequential injection)Low
Quantification Semi-Quantitative (Visual)Precise (>99% accuracy) Precise (if standard used)
Hydrolysis Detection Good (with AcOH additive)Excellent (distinct peaks)Excellent (shift in aromatics)
Sample Integrity Risk of on-plate hydrolysisStable in autosampler (if dry)Stable
Cost per Run < $1.00$20 - $50High (Capital cost)
Deep Dive: Why TLC Wins for Process Control

While HPLC provides superior resolution, the N-succinimidyl 2-nitrobenzoate is moisture sensitive.

  • The HPLC Problem: Preparing a sample for HPLC usually involves dilution in a mobile phase (often containing water/methanol). Unless the autosampler is strictly anhydrous, the ester can hydrolyze during the wait time, leading to data that exaggerates the extent of decomposition [1].

  • The TLC Advantage: The "dip-and-run" nature of TLC minimizes the time the activated ester spends in solution, providing a more accurate snapshot of the instantaneous reaction state.

Decision Logic for Method Selection

MethodSelection Start Start Analysis Q1 Is exact quantification required? Start->Q1 Q2 Is the reaction scale < 50 mg? Q1->Q2 No HPLC Use HPLC (Anhydrous MeCN) Q1->HPLC Yes TLC Use TLC (Hex:EtOAc:AcOH) Q2->TLC Yes (Rapid Check) NMR Use 1H NMR (CDCl3) Q2->NMR No (Structural ID)

Caption: Decision tree for selecting the analytical method based on reaction stage and data requirements.

Data Interpretation & Troubleshooting

Successful TLC analysis relies on correctly interpreting the Rf shifts caused by the 2-nitro group.

Expected Rf Values (Hexane:EtOAc 1:1)
  • Starting Material (NHS-Ester): Rf ~ 0.5 – 0.6

    • Appearance: Dark UV spot.

  • Product (Amide): Rf ~ 0.3 – 0.4 (Typically lower than SM due to H-bonding of amide).

    • Appearance: Dark UV spot.

  • Byproduct (NHS): Rf ~ 0.1 – 0.2

    • Appearance: Weak UV, stains brown in Iodine.[1]

  • Byproduct (2-Nitrobenzoic Acid): Rf ~ 0.05 (Streaks/Tails) or Rf ~ 0.3 (if Acid added).[1]

    • Appearance: Dark UV spot.

Troubleshooting "Ghost" Spots: If a spot appears at the origin (Rf=0) that is UV active, it is likely the ammonium salt of the acid or a precipitated protein conjugate (if labeling biomolecules).

Validation Step: To confirm the identity of the "Product" spot, perform a Co-spot .

  • Lane 1: SM

  • Lane 2: SM + Reaction Mix (Co-spot)[1]

  • Lane 3: Reaction Mix

  • Result: If Lane 2 shows two distinct spots (dumbbell shape) rather than one single blob, the reaction is incomplete. If Lane 2 shows a single spot merging with the product, separation is insufficient—switch to DCM:MeOH (98:2) .[1]

References
  • Separation Science. 50 years of TLC-MS. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

Sources

Comparative Guide: Quantifying Degree of Labeling with Succinimidyl 2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical application of 1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (commonly referred to as Succinimidyl 2-nitrobenzoate or S-2-NBA ) for quantifying the degree of labeling (DOL) in protein conjugation.

This guide is structured to serve researchers optimizing Antibody-Drug Conjugates (ADCs) or protein modifications, where S-2-NBA serves as a UV-traceable surrogate for cytotoxic payloads or a probe for accessible amine quantification.

Executive Summary & Technical Rationale

In drug development, particularly for Antibody-Drug Conjugates (ADCs), optimizing the conjugation reaction conditions (pH, stoichiometry, time) is critical before committing expensive or highly toxic payloads (e.g., auristatins, maytansinoids).

1-[(2-nitrobenzoyl)oxy]-2,5-pyrrolidinedione (S-2-NBA) functions as a non-toxic, UV-active model linker . It reacts with primary amines (lysine


-amines and N-terminus) to form a stable amide bond, introducing a 2-nitrobenzoyl (2-NB)  moiety.

Why use S-2-NBA?

  • UV Traceability: The nitrobenzoyl group possesses a distinct absorbance signature (typically

    
     nm) that allows for spectrophotometric DOL determination, unlike "invisible" linkers.
    
  • Kinetic Mimicry: Its NHS-ester reactivity profile closely mimics that of active ester drug-linkers, making it an ideal process development tool.

  • Cost-Efficiency: It allows for the consumption of milligrams of antibody during optimization without wasting grams of GMP-grade payload.

Mechanistic Principles

The quantification relies on the Beer-Lambert Law , but because the 2-nitrobenzoyl chromophore overlaps with the protein's intrinsic absorbance (280 nm), a correction factor algorithm is required.

Reaction Pathway

The N-hydroxysuccinimide (NHS) ester of S-2-NBA undergoes nucleophilic attack by the primary amine of the protein (


), releasing NHS and forming a stable benzamide bond.

ReactionMechanism Reagent S-2-NBA (Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Protein Protein-NH2 (Lysine) Protein->Intermediate Nucleophilic Attack Product Labeled Protein (2-NB-Amide) Intermediate->Product Amide Bond Formation Leaving NHS (Leaving Group) Intermediate->Leaving Elimination

Figure 1: Reaction mechanism of S-2-NBA with protein primary amines.

Comparative Analysis: S-2-NBA vs. Alternatives

The following table compares the S-2-NBA UV-tagging method against the industry standards: TNBS (Trinitrobenzenesulfonic acid) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

FeatureS-2-NBA (UV-Tagging) TNBS / Ninhydrin Intact LC-MS
Primary Output Direct DOL (Moles label / Mole protein)Free Amines Remaining (%)Absolute Mass Distribution
Methodology Non-destructive UV ScanDestructive Colorimetric AssayHigh-Res Mass Spec
Sensitivity Moderate (

mg/mL)
High (nmol range)Very High
Throughput High (Plate reader compatible)Medium (Incubation steps)Low (Serial injection)
Toxicity Low (Reagent is irritant)High (TNBS is explosive/toxic)Low
Interference High: Overlaps with Protein

Buffer amines (Tris, Glycine)Salts, Detergents
Cost $ (Low)

(Moderate)

(High)
Best Use Case Process Optimization / Screening Quantifying accessible aminesFinal Product Characterization

Experimental Protocol: Self-Validating System

To ensure Scientific Integrity , you cannot rely on literature extinction coefficients alone, as the


 of the 2-nitrobenzoyl group can shift slightly upon conjugation. This protocol includes an empirical determination step.
Phase 1: Empirical Extinction Coefficient Determination ( )

Before labeling the protein, determine the exact


 of the 2-nitrobenzoyl group in your specific buffer.
  • Hydrolysis: Dissolve 10 mg of S-2-NBA in 1 mL DMSO. Dilute 1:100 into your conjugation buffer (e.g., PBS pH 7.4) and incubate for 2 hours to fully hydrolyze the NHS ester to 2-nitrobenzoic acid (or react with excess glycine to form the amide model).

  • Scan: Measure the absorbance spectrum (220–400 nm).

  • Identify

    
    :  Locate the peak absorbance (typically ~260–270 nm).
    
  • Calculate

    
    : 
    
    
    
    
  • Calculate Correction Factor (CF): Determine the absorbance of the tag at 280 nm relative to its max.

    
    
    
Phase 2: Conjugation & Purification
  • Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, HEPES, pH 7.5–8.5).

  • Reaction: Add S-2-NBA (dissolved in DMSO) to protein at desired molar excess (e.g., 10x). Final DMSO < 10%.

  • Incubation: 1 hour at Room Temp or 4°C overnight.

  • Purification (CRITICAL): Remove unreacted S-2-NBA and hydrolyzed byproducts using Zeba Spin Columns (7K MWCO) or dialysis. Failure to remove free small molecules will artificially inflate DOL.

Phase 3: Quantification & Calculation

Measure the absorbance of the purified conjugate at 280 nm (


) and the tag's 

(

).

The Formula (Correction for Spectral Overlap):

  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    
  • Molar Concentration of Protein (

    
    ): 
    
    
    
    
    (Where
    
    
    is the extinction coefficient of the antibody, typically ~210,000
    
    
    for IgG)
  • Degree of Labeling (DOL):

    
    
    

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for using S-2-NBA.

DOL_Workflow start Start: Amine Quantification step1 1. Determine Tag Epsilon (Hydrolyze S-2-NBA -> Scan UV) start->step1 step2 2. Conjugate Protein (pH 8.0, 1h, RT) step1->step2 purify 3. Remove Free Reagent (SEC / Dialysis) step2->purify measure 4. Measure Absorbance (A280 and A_tag_max) purify->measure calc 5. Apply Correction Factor A_prot = A280 - (A_tag * CF) measure->calc result Final DOL Result calc->result

Figure 2: Step-by-step workflow for DOL determination using S-2-NBA.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
DOL > 20 (Unrealistic) Free reagent not removed.Repeat purification (SEC/Dialysis). S-2-NBA sticks to hydrophobic pockets; add 0.05% Tween-20.
Negative Protein Conc. Over-correction of

.
Re-evaluate the

. The tag may absorb more at 280nm than calculated.
Precipitation Over-labeling of lysines.Reduce molar excess of S-2-NBA. Hydrophobic masking of charges causes aggregation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Grubisha, D. S., et al. (2003).[1] "Femtomolar detection of prostate-specific antigen: An immunoassay based on surface-enhanced Raman scattering and immunogold labels." Analytical Chemistry, 75(21), 5936-5943. Link (Describes the use of Succinimidyl 2-nitrobenzoate/DSNB as a spectroscopic reporter).

  • Fields, R. (1971). "The measurement of amino groups in proteins and peptides." Biochemical Journal, 124(3), 581-590. Link (Foundational comparison for amine quantification methods like TNBS).

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

Sources

A Comparative Guide to UV-Vis Absorption Spectra of o-Nitrobenzoyl-NHS Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Photocleavable (PC) linkers are transformative tools in chemical biology, enabling precise spatial and temporal control over bioconjugation, PROTAC activation, and targeted drug delivery[1]. Among the most widely deployed phototriggers are the o-nitrobenzyl (ONB) N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable, photo-labile amide bonds.

However, a critical challenge in photopharmacology is balancing cleavage efficiency with phototoxicity. Native ONB groups require high-energy UV irradiation (typically <350 nm), which can damage biological tissues[2]. To circumvent this, rational chemical modifications—such as adding electron-donating methoxy groups or benzylic methyl groups—have been developed.

As an application scientist, selecting the correct derivative requires a deep understanding of its UV-Vis absorption spectrum. The molar extinction coefficient (


) at your specific irradiation wavelength directly dictates photon capture efficiency, dictating the required light dose and subsequent cellular viability.

Mechanistic Grounding: The Photolysis Pathway

The photocleavage of o-nitrobenzyl derivatives is governed by a well-characterized intramolecular rearrangement[1]. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic position. This forms a transient aci-nitro intermediate, which subsequently rearranges to release the amine-conjugated payload and a 2-nitrosobenzaldehyde byproduct[2].

Understanding this mechanism is crucial because the transient aci-nitro intermediate exhibits its own distinct UV-Vis absorption band (typically peaking around 400–420 nm). Monitoring this transient species via time-resolved spectroscopy is the definitive method for calculating the quantum yield of the cleavage event[3][4].

G ONB o-Nitrobenzyl Conjugate (Ground State) Excited Excited State (Singlet/Triplet) ONB->Excited Absorption Photon UV/Vis Photon (350-405 nm) Photon->ONB AciNitro aci-nitro Intermediate (Transient, λmax ~400nm) Excited->AciNitro H-abstraction Cleavage Rearrangement & Bond Cleavage AciNitro->Cleavage Products Released Amine Payload + 2-Nitrosobenzaldehyde Cleavage->Products

Logical flow of o-nitrobenzyl photocleavage from photon absorption to payload release.

Comparative Spectral Analysis

The structural variations among o-nitrobenzyl NHS esters drastically alter their photophysical properties. Below is a comparative synthesis of the three most common derivatives:

  • ONB-NHS (Native o-Nitrobenzyl): The baseline standard. Its absorption maximum (

    
    ) lies deep in the UV region (~265 nm), with only a weak tail extending to 365 nm. Cleavage at 365 nm is possible but requires prolonged exposure.
    
  • NPE-NHS (1-(2-Nitrophenyl)ethyl): The addition of an

    
    -methyl group at the benzylic position does not significantly red-shift the UV-Vis spectrum compared to native ONB[5]. However, it dramatically enhances the cleavage kinetics (up to 20-fold) by sterically and electronically stabilizing the aci-nitro intermediate[6].
    
  • DMNB-NHS (4,5-Dimethoxy-2-nitrobenzyl): The addition of two electron-donating methoxy groups on the aromatic ring significantly red-shifts the absorption spectrum. The

    
     shifts to ~345-350 nm, with strong absorbance at the standard 365 nm LED wavelength[3][4]. This allows for rapid cleavage with minimal UV-induced cellular damage.
    
Quantitative Spectral Comparison
DerivativeStructural Modification

(nm)

(

)
Relative Cleavage RatePrimary Application
ONB-NHS None (Native)~265~5001x (Baseline)Standard in vitro bioconjugation
NPE-NHS

-methyl
~265~550~5-20xRapid-release kinetic studies
DMNB-NHS 4,5-dimethoxy~345~5,000~2-5xLive-cell imaging & therapeutics

Note: Molar extinction coefficients (


) can vary slightly based on the solvent system (e.g., PBS vs. organic solvents).

Experimental Protocol: Self-Validating UV-Vis Kinetics

To objectively evaluate the performance of these linkers, you cannot simply dissolve the NHS ester in water and measure the spectrum. NHS esters rapidly hydrolyze in aqueous buffers, which shifts the absorption spectrum and introduces artifacts.

Instead, the protocol must be designed as a self-validating system : the NHS ester must first be conjugated to a model amine to form a stable amide, mimicking the final drug or protein conjugate. Furthermore, the spectral kinetics must be orthogonally validated by LC-MS to ensure that the observed spectral changes correspond to actual bond cleavage, rather than mere chromophore photobleaching[1].

Step-by-Step Methodology

Step 1: Pre-Conjugation (Artifact Prevention)

  • React the chosen PC-NHS ester (1 eq) with a model aliphatic amine, such as benzylamine (1.2 eq), in anhydrous DMSO with DIPEA (2 eq) for 2 hours.

  • Purify the resulting photo-caged amide via preparative HPLC to remove unreacted NHS ester and free amine. Causality: This ensures the UV-Vis spectrum strictly represents the stable conjugate.

Step 2: Baseline Spectral Acquisition

  • Dissolve the purified conjugate in PBS (pH 7.4) containing 5% DMSO to a final concentration of 50 µM.

  • Record the baseline UV-Vis absorption spectrum from 250 nm to 500 nm using a quartz cuvette (1 cm path length).

Step 3: Controlled LED Irradiation

  • Irradiate the cuvette using a narrow-band 365 nm LED source (e.g., 5 mW/cm²).

  • Causality: Avoid broad-spectrum mercury lamps. Narrow-band LEDs prevent the off-target excitation of aromatic amino acids (which absorb strongly at 280 nm).

Step 4: Kinetic Monitoring & Isosbestic Validation

  • Pause irradiation every 30 seconds and record the UV-Vis spectrum.

  • Observe the decay of the parent peak and the rise of the 2-nitrosobenzaldehyde byproduct peak.

  • Critical Check: Verify the presence of an isosbestic point (a specific wavelength where total absorbance remains constant during the reaction). The existence of a clean isosbestic point mathematically validates that the conjugate is converting directly into the expected photoproducts without chaotic side reactions.

Step 5: Orthogonal LC-MS Validation

  • Take aliquots at

    
    , 
    
    
    
    , and
    
    
    .
  • Analyze via LC-MS to quantify the exact molar release of the free amine payload, confirming that spectral shifts correlate perfectly with payload liberation.

G Prep 1. Pre-Conjugation (NHS + Amine) Baseline 2. Baseline UV-Vis (250-500 nm) Prep->Baseline Irrad 3. 365 nm LED Irradiation Baseline->Irrad Monitor 4. Spectral Kinetics (Isosbestic Check) Irrad->Monitor Valid 5. LC-MS Validation Monitor->Valid

Self-validating experimental workflow for UV-Vis spectral analysis and photolysis kinetics.

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnC6r1nwyYgrnqwM49H2USoHF8c8NcfcPHeHp-ajYSa8lX7bpyUGCtGH4DLVACsNOz2E-R2X7Sp46A9T48M_VHyKSktqkxvZe8EDlIrtf4gm2sCQIMiRtH2J3bv4ibV7lMdhBBrKfdi86DjEHdIepFiwcNtdxXRLKEF2IlPMXYdZDLpWctzKiGvQ==]
  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDfQijz-1uudytz18495BnDUIX8oDZfWtNpPeG6Wsn1qIhHEWsca_SoSwPBLp_VKkzYd5acijZ9euoDMS0IC2DPRkfCgi0ZLlUFo_UFzN1TvGdZlCwDWlF5Fy_QeyK0zz5Dtc9]
  • A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNb3JBdCRquz4Vbma9ROGp-4bOV27tJWbzWODIf0xXu-x72n77GnqKsTmcMuAGXJ_OWX8Hx1YxiQEs0uvWLdjNRb69jCuzBzCn6g7i4NfGWfwFiKj-hxB2uXvl6Q5Ak6M2tpWeoWtdjN_sZwyQULy0P2VjznBmJUBp7_DCGPRue_mDzwLJeyOZnJzXLa6j6K5Y2W7wUg7PbVQ2RydajT6TK0HMjv8_-acrIJcJZY0J3sdTUDnEy28mG88qZHkC]
  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLApFWEaMHnLGDpKngp0dlDv5CM8WsmM3ReGpP6yaRLrMsQvaub8vbhwoQlFwoX5x8E-V5BVg1YwcvOieVoXG0ajIWMNX2N-ggOl9IDF9_mv9bU64Qafq9DlmgRhgJieMUNMF6AfOQr4HjkOBDKWiRflp4CUkn1w==]
  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials | Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB47554kN0Yv4Z4w70-MgU03bhMIj3H6ym6ap7KW8uSVzGAPABFenFKmG1Or6WpdkDa8xq6TLTPWAJyQbWPW4PderhiOIYNH8QH-ik0lUyeV-JPxoTkz5RJf9kbOnITgU_8zNxNFt6TUnPsVzQJoc=]
  • Photo-responsive polymer networks for the design of polymer coatings with light-tunable properties - Politecnico di Torino.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHdL0_bOao-GDJXL1N3a77z4RIP5NPWAtptpX6Ey2A1w3ln30bO0x5Qor3bVpKwFLvydT9bhjmsd_zHcm7QqySgMGWD9673nDe3lDdOpcydlmvFaym-cLyLdlahot9hwaNBWM-bqiwpsp5JzZdz4EVHpgfaIsrnuX3xz8wfJ0RjT2jMF_3KjcxDuISyL7KJ8bJFhi7_s5Nzgz9AlDKD8qeSw==]

Sources

Assessment of Biological Activity After Modification with N-Succinimidyl 2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of biological activity following protein modification with N-succinimidyl 2-nitrobenzoate , primarily in the context of its most common application: the DSNB (5,5′-dithiobis(succinimidyl-2-nitrobenzoate)) reagent used for Surface-Enhanced Raman Scattering (SERS) probes.

Technical Comparison Guide for High-Sensitivity SERS Probes

Executive Summary: The Chemical Biology of 2-Nitrobenzoate Modification

N-succinimidyl 2-nitrobenzoate is the reactive moiety responsible for acylating lysine residues on proteins when using DSNB , a homobifunctional linker. This modification is critical in the development of Extrinsic Raman Labels (ERLs) for ultrasensitive immunoassays.

Unlike simple fluorophores (e.g., FITC) or small tags (e.g., Biotin), the 2-nitrobenzoyl group serves a dual function:

  • Raman Reporter: The nitro group (

    
    ) possesses a large Raman cross-section (symmetric stretch at 
    
    
    
    ), enabling femtomolar detection limits.
  • Linker Architecture: It acts as the bridge between the biological recognition element (antibody) and the signal transducer (gold nanoparticle).

Critical Constraint: The modification targets primary amines (Lys, N-terminus). Excessive labeling or modification of the antigen-binding site (CDR) can abolish biological activity. This guide compares the performance of DSNB-modified conjugates against standard alternatives (ELISA, Fluorescent Probes) and details protocols to validate activity retention.

Comparative Analysis: DSNB vs. Alternatives

The following table compares the biological and analytical performance of proteins modified with N-succinimidyl 2-nitrobenzoate (via DSNB) versus standard alternatives.

FeatureDSNB (2-Nitrobenzoate) Fluorescein-NHS (FITC) Biotin-NHS Direct Adsorption (No Linker)
Primary Application SERS (Raman Spectroscopy)Fluorescence Microscopy/FlowELISA / Western BlotColloidal Stability / Simple SERS
Modification Site Lysine (

-NH

)
Lysine (

-NH

)
Lysine (

-NH

)
Non-specific (Electrostatic/VdW)
Steric Footprint High (Rigid aromatic ring + Gold tether)Medium (Planar aromatic)Low (Flexible chain)N/A (Protein denaturation risk)
Signal Mechanism Vibrational (NO

stretch)
Electronic Transition (Emission)Affinity Binding (Streptavidin)LSPR Shift / Intrinsic Raman
Limit of Detection (LOD) 10–100 fg/mL (Femtomolar) 1–10 ng/mL10–100 pg/mL>100 ng/mL
Activity Retention Risk Moderate-High (Requires optimization of surface coverage)Low-ModerateLowHigh (Random orientation)
Multiplexing Capacity High (Narrow spectral peaks)Moderate (Broad emission spectra)Low (Single channel)Low

Mechanism of Action & Modification Pathway

The modification typically occurs in a heterogeneous phase where the reagent (DSNB) is first chemisorbed onto gold nanoparticles (AuNPs) via cleavage of its disulfide bond, forming a self-assembled monolayer (SAM) of succinimidyl 5-thio-2-nitrobenzoate . The protein then reacts with the exposed NHS esters.

Reaction Workflow (DOT Diagram)

G cluster_signal Signal Transduction DSNB DSNB Reagent (Disulfide Dimer) Activated_Au Activated AuNP (Au-S-Nbz-NHS) DSNB->Activated_Au 1. Chemisorption (Disulfide Cleavage) AuNP Gold Nanoparticle (AuNP) AuNP->Activated_Au Conjugate Functional SERS Probe (Au-S-Nbz-NH-Ab) Activated_Au->Conjugate 2. Acylation (Amide Bond Formation) Antibody Antibody (NH2-Lysine) Antibody->Conjugate RamanSignal SERS Spectrum (NO2 Stretch @ 1336 cm-1) Conjugate->RamanSignal Laser Excitation (633/785 nm)

Figure 1: Sequential modification pathway for generating SERS-active antibody conjugates using DSNB.

Experimental Protocols for Activity Assessment

To ensure the "2-nitrobenzoate" modification has not compromised the biological function of your protein (e.g., antibody binding affinity), you must perform a Sandwich Assay Comparison .

Protocol A: Synthesis of DSNB-Labeled Probes
  • Preparation of AuNPs : Synthesize 60 nm AuNPs via citrate reduction (Frens method).

  • DSNB Activation :

    • Add 10 µL of 1 mM DSNB (in acetonitrile) to 1 mL of AuNP suspension.

    • Incubate for 4–8 hours. The disulfide cleaves, and the thiolate binds Au, exposing the NHS ester.

    • Note: DSNB acts as a stabilizing agent preventing aggregation.

  • Protein Conjugation :

    • Centrifuge to remove excess DSNB (optional, but recommended to prevent free protein modification).

    • Resuspend in borate buffer (pH 8.5).[1][2]

    • Add 20–50 µg of Antibody . Incubate for 12–16 hours at 4°C.

    • Blocking : Add 10% BSA or ethanolamine to quench unreacted NHS esters.

Protocol B: Validation of Biological Activity (Sandwich SERS Assay)

Objective: Confirm that the Ab-Nbz-Au conjugate binds the target antigen with high affinity.

  • Capture Surface : Immobilize "Capture Antibodies" on a glass slide or microplate.

  • Antigen Incubation : Add serial dilutions of the target antigen (e.g., PSA, MMP-7). Incubate 1 hour; wash with PBST.

  • Probe Incubation : Add the DSNB-modified Antibody Probe . Incubate 1 hour.

  • Readout :

    • Focus Raman microscope (e.g., 632.8 nm laser, 10-30 mW).

    • Acquire spectra (1–10 s integration).

    • Metric : Plot the intensity of the 1336 cm⁻¹ peak (

      
       symmetric stretch) vs. Antigen Concentration.
      

Success Criteria:

  • Linearity :

    
     over 3–4 logs of concentration.
    
  • Specificity : Signal from "Blank" (no antigen) should be < 5% of the signal from the lowest standard.

  • Comparison : The LOD should be at least 100-fold lower than a parallel ELISA using the same antibody pair.

Critical Troubleshooting: Loss of Activity

If modification with N-succinimidyl 2-nitrobenzoate results in loss of biological activity, investigate the following:

  • Over-Labeling (Steric Hindrance):

    • Mechanism:[3][4][5] Too many AuNPs attached to the antibody, or modification of lysines in the CDR.

    • Solution: Reduce the DSNB:AuNP ratio or the AuNP:Antibody ratio. Use a "spacer" co-adsorbent (e.g., mixed monolayer with short-chain thiols) to reduce steric crowding.

  • Hydrolysis of NHS Ester:

    • Mechanism:[3][4][5] The NHS ester on the DSNB hydrolyzes before reacting with the protein.

    • Solution: Ensure DSNB is dissolved in dry acetonitrile/DMSO immediately before use. Maintain pH 8.0–8.5 during conjugation.

  • Denaturation on Gold Surface:

    • Mechanism:[3][4][5] Proteins can denature when contacting the metal surface directly.

    • Solution: Ensure the DSNB monolayer is dense enough to prevent direct protein-gold contact.

References

  • Porter, M. D., et al. (2008). Labeled Gold Nanoparticles Immobilized at Smooth Metallic Substrates: Systematic Investigation of Surface Plasmon Resonance and Surface-Enhanced Raman Scattering. Journal of Physical Chemistry C . Link

    • Seminal paper describing the synthesis and applic
  • Grubisha, D. S., et al. (2003). Femtomolar Detection of Prostate-Specific Antigen: An Immunoassay Based on Surface-Enhanced Raman Scattering and Immunogold Labels. Analytical Chemistry . Link

    • Demonstrates the superior LOD of DSNB-based assays vs ELISA.
  • Driskell, J. D., et al. (2011). Nitrocellulose-based SERS immunosensor for detection of biological molecules. SPIE Proceedings . Link

    • Protocols for using DSNB probes on nitrocellulose membranes.
  • Bishnoi, S. W., et al. (2006). All-Optical Nanoscale pH Meter. Nano Letters . Link

    • Discusses the stability and spectroscopic properties of the 2-nitrobenzo

Sources

Safety Operating Guide

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- , commonly known as N-Succinimidyl 2-nitrobenzoate or the NHS ester of 2-nitrobenzoic acid, is a highly reactive crosslinking and bioconjugation reagent. Because it contains both an electrophilic N-hydroxysuccinimide (NHS) ester and a nitroaromatic ring, improper disposal poses significant safety and environmental risks.

Directly discarding active NHS esters into mixed laboratory waste can trigger uncontrolled, exothermic cross-linking with amine-containing waste, potentially leading to the pressurization of sealed waste carboys. To mitigate this, drug development professionals and laboratory scientists must employ a strict quenching and segregation protocol before disposal.

Physicochemical Hazard Profile

Understanding the quantitative metrics of this compound is essential for calculating the stoichiometry required for safe deactivation.

Table 1: Physicochemical Properties & Disposal Metrics

ParameterSpecificationOperational Rationale
Molecular Weight 264.19 g/mol Required for stoichiometric calculation of quenching agent excess.
Reactive Group NHS esterHighly electrophilic; reacts vigorously with primary amines.
Solubility DMSO, DMF (Insoluble in H₂O)Dictates the need for an organic co-solvent system during aqueous quenching.
Quenching Agent 1 M Tris-HCl or 1 M GlycineProvides a massive molar excess of amines to outcompete spontaneous hydrolysis.
Optimal pH 7.5 – 8.5Deprotonates the amine nucleophile for efficient ester cleavage.
Incubation Time 60 – 120 minutesEnsures >99% conversion of the reactive ester to an inert amide.

Standard Operating Procedure: Chemical Quenching & Deactivation

According to [1], reactive intermediates must be chemically deactivated into stable, inert forms prior to integration into standard waste streams. As detailed in [2], NHS esters are highly susceptible to nucleophilic attack by primary amines. We leverage this mechanism to safely quench the reagent.

Phase 1: Preparation and Solubilization

  • Don Appropriate PPE: Nitrile gloves, safety goggles, and a standard laboratory coat. Perform all steps inside a certified chemical fume hood.

  • Solubilize the Reagent: If the N-succinimidyl 2-nitrobenzoate is in solid form, dissolve it in a minimal volume of anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 10–50 mM.

    • Causality: NHS esters are hydrophobic and will precipitate in purely aqueous solutions. Solubilization in a compatible organic solvent ensures the reagent remains bioavailable for the quenching reaction.

Phase 2: Nucleophilic Quenching 3. Add Quenching Buffer: Slowly add the dissolved reagent to a 10-fold volumetric excess of 1 M Tris-HCl or 1 M Glycine buffer (pH 8.0). 4. Agitate: Stir the mixture continuously using a magnetic stir plate at 300 RPM. 5. Incubate: Allow the reaction to proceed for 60 to 120 minutes at room temperature.

  • Causality: The primary amines in the Tris or Glycine buffer act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide leaving group, forming a stable, unreactive 2-nitrobenzamide derivative.

Phase 3: Validation (Self-Validating System) 6. Spectrophotometric Confirmation: To validate that the quenching is complete and the system is safe for disposal, take a 1 µL aliquot and measure the UV-Vis absorbance. The intact NHS ester exhibits a distinct absorption profile compared to the cleaved components. A stabilized absorbance reading at 260–280 nm over a 15-minute interval confirms the reaction has reached equilibrium, validating the deactivation.

QuenchingPathway A 1. N-Succinimidyl 2-nitrobenzoate (Reactive NHS Ester) B 2. Dissolution (DMSO or DMF) A->B C 3. Nucleophilic Quenching (1M Tris buffer, pH 8.0) B->C D 4. Incubation (60 min, Room Temp) C->D E 5. Stable Amide + Free NHS (Inert Aqueous/Organic Mixture) D->E

Chemical quenching pathway for reactive NHS esters.

Waste Segregation & RCRA Compliance

Once deactivated, the immediate reactivity hazard is mitigated, but the environmental hazard of the nitroaromatic compound remains. Disposal must strictly adhere to the [3] guidelines.

  • Liquid Waste: The quenched mixture now contains DMSO/DMF, Tris/Glycine buffer, free N-hydroxysuccinimide, and the 2-nitrobenzamide derivative. Because it contains >10% organic solvent, it must be classified and labeled as Hazardous Organic Waste . Do not pour this mixture down the drain.

  • Solid Waste: Empty reagent vials, contaminated pipette tips, and used gloves must be disposed of in a designated Solid Hazardous Waste container for high-temperature incineration.

WasteSegregation Start Post-Quenching Waste Mixture Check Does mixture contain >10% Organic Solvent? Start->Check Solid Contaminated Consumables (Vials, Tips, PPE) Start->Solid OrgWaste Hazardous Organic Waste (RCRA Compliant) Check->OrgWaste Yes (DMSO/DMF) AqWaste Hazardous Aqueous Waste (Contains 2-nitrobenzoate) Check->AqWaste No (Buffer only) SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste

Decision tree for RCRA-compliant waste segregation.

Emergency Logistics: Spill Response

In the event of an accidental spill of N-Succinimidyl 2-nitrobenzoate, execute the following operational plan:

  • Containment: Immediately isolate the area. Do not use water if the unreacted powder is spilled, as premature, uncontrolled hydrolysis can generate localized heat and sticky, difficult-to-clean residues.

  • Absorption: For liquid spills (where the reagent is already dissolved in a solvent), cover the area with a chemically inert absorbent such as vermiculite or sand.

  • Neutralization: Lightly spray the spill zone with 1 M Tris buffer (pH 8.0) to deactivate any residual, unabsorbed NHS ester.

  • Collection: Sweep the absorbed, neutralized material using non-sparking tools into a heavy-duty hazardous waste bag. Label as "Nitroaromatic Solid Waste - Quenched" and submit for incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). ScienceDirect / Academic Press. URL:[Link]

  • Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. US EPA. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.